Sodium hydrogen bicarbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
CH2NaO3 |
|---|---|
Molecular Weight |
85.015 g/mol |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
WJEIYVAPNMUNIU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.[Na] |
Related CAS |
13363-41-2 7542-12-3 |
Origin of Product |
United States |
Synthesis Pathways and Industrial Production Methodologies
Evolution of Industrial Synthesis Processes
The journey to modern production methods for sodium hydrogen bicarbonate is rooted in the broader history of industrial alkali manufacturing, which underwent a significant transformation in the 19th century.
Historically, alkali production was a critical component of the burgeoning chemical industry, essential for manufacturing soap, glass, and textiles. libretexts.org Before the late 18th century, alkali was sourced from plant ashes, which was insufficient to meet growing European demand. libretexts.org In 1791, the French chemist Nicolas Leblanc patented a process to produce soda ash (sodium carbonate) from common salt (sodium chloride), sulfuric acid, limestone, and coal. npcsblog.comscribd.com The Leblanc process involved two main stages: the production of sodium sulfate (B86663) from sodium chloride, and then the reaction of sodium sulfate with coal and calcium carbonate to yield sodium carbonate. exeter.ac.uk
The Leblanc process, however, was highly polluting, producing large quantities of solid waste (calcium sulfide) and releasing acidic hydrogen chloride gas into theatmosphere. exeter.ac.ukmdpi.com This led to a search for a more economical and environmentally benign alternative.
Table 1: Comparison of Leblanc and Solvay Processes
| Feature | Leblanc Process | Solvay Process |
|---|---|---|
| Inventor | Nicolas Leblanc | Ernest Solvay |
| Year Developed | c. 1791 npcsblog.com | c. 1861 sci-hub.se |
| Primary Raw Materials | Salt, Sulfuric Acid, Limestone, Coal weebly.com | Salt Brine, Limestone, Ammonia (B1221849) weebly.com |
| Key Product | Sodium Carbonate (Soda Ash) exeter.ac.uk | Sodium Carbonate (Soda Ash) chemeurope.com |
| Byproducts/Waste | Calcium sulfide, Hydrogen chloride mdpi.com | Calcium chloride exeter.ac.uk |
| Efficiency & Cost | More expensive, less efficient weebly.com | More economical, more efficient exeter.ac.uk |
| Environmental Impact | Highly polluting mdpi.com | Less polluting, recycles ammonia mdpi.com |
The breakthrough came in the 1860s when Belgian industrial chemist Ernest Solvay developed the ammonia-soda process, now universally known as the Solvay process. libretexts.orgdoubtnut.com This method proved to be more economical and significantly less polluting than the Leblanc process, eventually supplanting it by the early 20th century. exeter.ac.ukmdpi.com this compound is a crucial intermediate compound in the Solvay process. eae.edu.eu
The Solvay process is an elegant application of chemical principles, using inexpensive and abundant raw materials—brine (concentrated sodium chloride solution) and limestone (calcium carbonate)—to produce sodium carbonate. chemeurope.com Ammonia is used as a catalyst and is recycled with high efficiency. weebly.com
The precipitation of NaHCO₃ shifts the reaction equilibrium to the right, in accordance with Le Chatelier's Principle, driving the process forward. ausetute.com.au
Table 2: Core Chemical Reactions in the Solvay Process
| Step | Reaction | Description |
|---|---|---|
| 1. Ammoniation of Brine | NaCl + NH₃ + H₂O | Ammonia gas is dissolved in a saturated brine solution. vedantu.com |
| 2. Carbonation | NaCl + NH₃ + CO₂ + H₂O → NaHCO₃(s) + NH₄Cl libretexts.org | Carbon dioxide is passed through the ammoniated brine, causing this compound to precipitate. libretexts.org |
| 3. Calcination | 2NaHCO₃ → Na₂CO₃ + H₂O + CO₂ weebly.com | The precipitated this compound is heated to produce sodium carbonate (soda ash). The CO₂ is recycled. weebly.com |
| 4. Ammonia Recovery | 2NH₄Cl + Ca(OH)₂ → 2NH₃ + CaCl₂ + 2H₂O weebly.com | Ammonia is regenerated from the ammonium (B1175870) chloride solution by reacting it with calcium hydroxide (B78521). The ammonia is then recycled. weebly.com |
| 5. Lime Production | CaCO₃ → CaO + CO₂ weebly.com | Limestone is heated in a kiln to produce calcium oxide (lime) and the CO₂ needed for the carbonation step. weebly.com |
The efficiency and yield of the Solvay process and its modifications are highly dependent on the careful control of reaction parameters. Research into Solvay-based approaches for applications like CO₂ capture has provided detailed insights into optimal conditions. Key parameters include temperature, gas flow rate, and the molar ratio of reactants. ijcea.org
Temperature is a critical factor, as the precipitation of this compound is exothermic and its solubility is temperature-dependent. rsc.org Lower temperatures generally favor the precipitation reaction. rsc.org In one study optimizing a Solvay-based process for CO₂ capture from desalination reject brine, the ideal conditions were found to be a temperature of approximately 19°C, a CO₂ gas flow rate of 1.54 L/min, and an ammonia to sodium chloride molar ratio of 3.3:1. ijcea.orgresearchgate.netijcea.org
Table 3: Research Findings on Optimized Reaction Parameters
| Parameter | Optimized Value/Range | Effect | Source |
|---|---|---|---|
| Temperature | ~19°C (optimal for one study) | Lower temperatures increase CO₂ solubility and decrease NaHCO₃ solubility, favoring precipitation. rsc.orgresearchgate.net | researchgate.net |
| Gas Flow Rate | 1.54 L/min (optimal for one study) | Affects the rate of CO₂ absorption and reaction kinetics. ijcea.org | ijcea.org |
| NH₃:NaCl Molar Ratio | 3.3:1 (optimal for one study) | A higher concentration of ammonia increases the solution's basicity, promoting CO₂ absorption and NaHCO₃ precipitation. ijcea.org | ijcea.org |
| Pressure | 2 bar (in a KOH-based modification) | Higher pressure can increase the solubility of CO₂ gas in the brine. mdpi.com | mdpi.com |
Modern adaptations of the Solvay process focus on enhancing sustainability, often by integrating waste streams like saline brines from desalination plants and captured CO₂ from industrial flue gases. exeter.ac.ukmdpi.com These modified approaches aim to produce valuable chemicals while mitigating environmental impact.
One significant modification is the "dual-process" or "dual-alkali" approach, developed in Japan, which produces ammonium chloride as a valuable co-product for use in fertilizers, instead of regenerating ammonia. scribd.comuvm.edu This eliminates the need for the lime kiln and the ammonia recovery steps, altering the process economics. scribd.com
Other modifications seek to replace ammonia altogether due to its potential health and environmental risks. mdpi.com Studies have investigated using alternative buffering agents such as potassium hydroxide (KOH) and calcium hydroxide (Ca(OH)₂). mdpi.com A KOH-based process was shown to be effective for CO₂ capture and salinity reduction at higher temperatures (around 50°C), which is closer to the discharge temperature of desalination brines. mdpi.com Another innovative approach integrates reactive industrial wastes, like steelmaking slag, to facilitate ammonium regeneration in a modified Solvay cycle, further promoting a circular economy. mdpi.comresearchgate.net
While the Solvay process produces this compound as an intermediate, a major industrial route for manufacturing high-purity this compound is the direct carbonation of a sodium carbonate (soda ash) solution. npcsblog.comsci-hub.seshimico.com This method is often preferred when high-purity product is required, for instance, in the food and pharmaceutical industries. chemeurope.com
The process is chemically straightforward: a saturated solution of soda ash is prepared, and carbon dioxide gas is bubbled through it. npcsblog.comslideshare.net This causes the less soluble this compound to precipitate out of the solution. shimico.com
The core reaction is: Na₂CO₃ + CO₂ + H₂O → 2NaHCO₃ npcsblog.com
The soda ash itself can be sourced from the Solvay process or, particularly in the United States, mined from natural deposits of trona ore (a double salt of sodium carbonate and this compound). libretexts.orgeae.edu.eu The kinetics of this carbonation process are complex and can be diffusion-limited, but it remains a widely used and efficient method for producing this compound. researchgate.netacs.org
Sodium Sulfate Route for Production
The production of this compound using sodium sulfate as a primary raw material is a significant alternative to conventional methods. sci-hub.sescispace.com This process involves a double-exchange reaction where an aqueous solution of sodium sulfate is reacted with ammonia and carbon dioxide. nih.govgoogle.com Due to its low solubility under the reaction conditions, this compound precipitates from the solution and can be separated. sci-hub.semdpi.com
The core reaction is characterized by the carbonation of an ammoniated sodium sulfate solution. mdpi.com A key advantage of this route is the co-production of ammonium sulfate, a commercially valuable fertilizer, which remains in the mother liquor after the sodium bicarbonate is separated. sci-hub.semdpi.com However, the process presents challenges, primarily the risk of contaminating the final product with unreacted sodium sulfate or the formation of a double salt of sodium sulfate and ammonium sulfate. google.commdpi.com
Several patents and studies have focused on optimizing this route to enhance yield and purity. For instance, patents by Kresnyak and Halldorson describe processes involving sequential evaporation and precipitation steps to effectively separate the products and recycle reactants like ammonia and carbon dioxide. nih.govmdpi.com Temperature control is a critical parameter; reducing the reactor solution temperature can maximize the yield of this compound, but it also increases the susceptibility of the product to contamination by sodium sulfate. mdpi.com While considered an environmentally viable option, the complexity of the required separation and purification steps can make this route challenging compared to traditional processes. sci-hub.sescispace.com
Table 1: Summary of Research Findings on the Sodium Sulfate Route
| Study/Patent | Key Process Feature | Outcome/Finding | Reference |
|---|---|---|---|
| Kresnyak, Halldorson, and Hantke (1998) | Precipitation from a main solution based on low solubility. | Aims for high-purity sodium bicarbonate and ammonium sulfate. mdpi.com | mdpi.com |
| Bichel and Schaaf (2008) | Unique sequence of evaporation and precipitation. | Focuses on energy consumption and reaction efficiency to achieve high yields and technical viability. mdpi.com | mdpi.com |
| Kresnyak and Halldorson (1999) | Reduction of final reactor temperature to 21°C. | Maximizes sodium bicarbonate yield but increases risk of sodium sulfate contamination. mdpi.com | mdpi.com |
| Bonfim-Rocha et al. (2022) | Simulation of mother water processing via evaporation and crystallization. | Crystallization of sodium sulfate allowed for the removal of 85.62% of vapor (water, ammonia, CO2) for potential recycling. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Alternative Chemical Pathways
Beyond the sodium sulfate route, other chemical pathways have been developed for the synthesis of this compound. These methods often leverage different starting materials or reaction conditions to produce the compound, sometimes as part of a carbon capture and utilization (CCU) strategy.
A direct method for producing this compound involves the carbonation of an aqueous sodium hydroxide solution. wikipedia.org This process is characterized by the reaction of carbon dioxide gas with sodium hydroxide. eeer.org The synthesis occurs in a sequential manner: the initial reaction forms sodium carbonate, and the further introduction of carbon dioxide converts the carbonate into sodium bicarbonate. wikipedia.orgquora.com
The reactions are as follows:
CO2 + 2NaOH → Na2CO3 + H2O quora.com
Na2CO3 + CO2 + H2O → 2NaHCO3 wikipedia.org
This pathway has been implemented in industrial settings for carbon capture. The SkyMine® process, for example, uses a sodium hydroxide solution to capture approximately 90% of CO₂ from flue gas, subsequently producing sodium bicarbonate. eae.edu.eu Experimental studies have demonstrated that this method can yield sodium bicarbonate with a purity exceeding 97%. eeer.orgkoreascience.kreeer.org A critical operational parameter is the concentration of the initial sodium hydroxide solution. If the concentration is too high (e.g., above 15 wt%), the intermediate sodium carbonate may precipitate, potentially clogging equipment. eeer.orgeeer.org
A notable variation on the Solvay process involves the use of an amine-solvent system to produce sodium bicarbonate alongside hydrogen chloride. google.com In this process, an aqueous solution of sodium chloride is reacted with carbon dioxide under pressure in a heterogeneous mixture containing a tertiary amine and an organic solvent system. google.com
The amine facilitates the reaction, leading to the precipitation of sodium bicarbonate from the aqueous phase. Simultaneously, an aminohydrochloride is formed, which remains dissolved in the organic phase. google.com This organic phase is then separated and heated to release and recover hydrogen chloride as a valuable co-product. google.com This is a significant departure from the traditional Solvay process, where the chlorine from the sodium chloride feedstock is typically lost as low-value calcium chloride. google.com
One patented example of this process utilizes a mixture of tri-n-octylamine, diphenylether, and dodecane (B42187) as the organic phase. The reaction is carried out with a sodium chloride brine at approximately 5°C and a carbon dioxide pressure of 30 bars, yielding sodium bicarbonate with a reported purity of 95.9%. google.com Other research has also explored modifying the Solvay process with various amines to facilitate CO2 capture and direct bicarbonate precipitation. osti.gov
Crystallization and Purification Techniques in Manufacturing
The final quality of this compound is determined by the crystallization and purification steps during its manufacture. These processes are designed to control crystal size, morphology, and chemical purity to meet the stringent requirements of various industries.
Influence of Temperature on Crystallization Purity
Temperature is a critical parameter that significantly influences the crystallization process and the purity of the resulting sodium bicarbonate crystals. ntnu.no Studies have shown that higher temperatures can have a positive effect on both the size and purity of the crystals. researchgate.netmdpi.com This is because temperature directly affects the nucleation and growth rates of the crystals. ntnu.nomdpi.com
In an investigation using osmotic membrane distillation crystallization, the purity of the obtained crystals was observed to increase with temperature.
Table 2: Effect of Temperature on Sodium Bicarbonate Crystal Purity via Osmotic Membrane Distillation Crystallization
| Temperature (°C) | Crystal Purity (%) | Reference |
|---|---|---|
| 15 | 96.4 | researchgate.netmdpi.com |
| 40 | 100 | researchgate.netmdpi.com |
In other production routes, such as the sodium sulfate process, precise temperature control is essential for selective crystallization. By manipulating the temperature, it is possible to control which salt precipitates from the mother liquor, thereby separating the desired product from byproducts. mdpi.com For example, when purifying the ammonium sulfate byproduct, cooling the solution allows for its crystallization, but if the temperature drops below 24°C, the undesirable Glauber's salt may also crystallize, reducing purity. mdpi.com Similarly, in eutectic freeze crystallization, maintaining the correct temperature is crucial to prevent the co-crystallization of different salts, which would negatively impact product purity and filterability. coolseparations.nl
Strategies for High Purity Product Achievement
Achieving high-purity this compound requires the implementation of specific strategies and advanced manufacturing techniques. credenceresearch.com These methods focus on carefully controlling the crystallization environment and effectively separating the product from impurities.
Advanced strategies include:
Membrane Crystallization: This modern technique uses a membrane to control the evaporation of water from the solution, thereby inducing supersaturation and crystallization. openaccessgovernment.org Variations include osmotic membrane distillation crystallization (OMDC), direct contact membrane crystallization, and vacuum membrane crystallization, all of which can produce pure NaHCO₃ crystals. researchgate.netmdpi.comopenaccessgovernment.org
Fluidized Bed Crystallization: This method involves circulating a supersaturated solution through a bed of seed crystals. This promotes crystal growth in a controlled manner, allowing for the production of particles with a specific size and high purity. google.com
Multi-Step Purification: In complex processes like the sodium sulfate route, achieving high purity necessitates a series of separation and purification operations. sci-hub.se This can involve a carefully designed sequence of evaporation, filtration, and washing steps to isolate the sodium bicarbonate from byproducts and unreacted raw materials. google.commdpi.com
Process Parameter Control: In all crystallization methods, the precise control of key parameters such as supersaturation, residence time, and agitation is fundamental to influencing the nucleation and growth processes, which in turn determines the final product quality. ntnu.no
High-Purity Feedstocks: The use of high-purity raw materials is a direct strategy to ensure a clean final product. Modern, sustainable approaches include using carbon dioxide captured and purified from industrial energy generation emissions as a feedstock, which contributes to both high product purity and a reduced environmental footprint. credenceresearch.com
Resource Utilization and Sustainability in Production
The chemical industry is increasingly focusing on sustainability, prompting a re-evaluation of the environmental impact of this compound production. chemondis.com Traditional methods, such as the Solvay process, are known for their significant energy consumption and by-products, including ammonia waste and carbon emissions. chemondis.comgoogle.com This has spurred research into greener alternatives that not only reduce the carbon footprint but also align with principles of a circular economy. chemondis.comeae.edu.eu Key among these is the utilization of sodium-rich industrial wastes and the direct capture of carbon dioxide (CO2) from industrial sources. eae.edu.eu
A significant advancement in sustainable production is the direct use of CO2 from industrial flue gases as a carbon source for synthesis. openaccessgovernment.org This approach, a form of carbon capture and utilization (CCU), treats CO2 not as a waste product but as a valuable raw material. eae.edu.euopenaccessgovernment.org The process involves capturing CO2 from the flue gases of facilities like coal-fired power plants and reacting it with a sodium carbonate (Na2CO3) solution to produce this compound. acs.orgresearchgate.net
This method presents a dual benefit: it reduces the emission of a major greenhouse gas into the atmosphere and simultaneously produces a commercially valuable chemical. openaccessgovernment.org Novel processes utilizing membrane technology have been developed to facilitate this capture and conversion. In one such system, a gas stream containing approximately 15% CO2 from flue gases is passed through a membrane contactor, where it reacts with a sodium carbonate solution to form a liquid rich in this compound, which can then be purified. openaccessgovernment.org Studies have demonstrated the technical feasibility of this approach, achieving a this compound purity of over 99% on a bench scale. acs.orgresearchgate.net The CO2 reduction potential for this type of utilization process is estimated to be around 0.33 tons of CO2 for every ton of this compound produced. acs.orgresearchgate.net
The viability of sourcing CO2 from flue gases depends heavily on its techno-economic and environmental feasibility. Research indicates that these emerging methods show strong economic potential and significant environmental advantages over conventional production routes. acs.orgresearchgate.net
Techno-economic Analysis
Economic evaluations of commercial-scale plants that utilize CO2 from flue gases have yielded positive results. For instance, a proposed plant with a capacity to produce 30,000 tons of sodium bicarbonate annually by using about 10,000 tons of CO2 showed strong economic promise. acs.orgresearchgate.net The analysis of such a system reported a favorable benefit-cost ratio and a high internal rate of return, suggesting that the process is not only environmentally conscious but also profitable. acs.orgresearchgate.net Another study focusing on a smaller scale (5,000 tons/year) also supported the economic feasibility of the process. researchgate.net
Below is an interactive data table summarizing the economic findings from a study on a commercial-scale CO2 utilization plant. acs.orgresearchgate.net
| Metric | Value |
| Production Capacity | 30,000 tons/year |
| CO2 Utilized | ~10,000 tons/year |
| Benefit-Cost Ratio (B/C) | 1.45 |
| Internal Rate of Return (IRR) | 80.5% |
Data derived from a feasibility study on a commercial-scale plant utilizing CO2 from a coal-fired power plant. acs.orgresearchgate.net
Environmental Feasibility
From an environmental standpoint, using flue gas as a CO2 source significantly alters the emissions profile of this compound production. When excluding the carbon footprint of the primary raw material (sodium carbonate), the CO2 utilization process itself generates approximately 0.10 tons of CO2 emissions per ton of this compound. acs.org However, a full life-cycle assessment must account for the emissions from producing the sodium carbonate, which is often done via the energy-intensive Solvay process. acs.org When the footprint of sodium carbonate from the Solvay process is included, the total emissions are higher than the conventional process. acs.orgresearchgate.net
Despite this, other analyses have shown a significant net reduction in CO2 emissions. One study estimated that its CO2 utilization process produces 0.65 tons of CO2 emissions per ton of this compound, a substantial improvement compared to the 2.74 tons of CO2 emissions from conventional processes. researchgate.net This represents a potential CO2 reduction of 2.09 tons for every ton of product. researchgate.net Furthermore, innovative "Green Soda" projects aim to eliminate CO2 emissions and saline wastewater entirely by using bipolar electrodialysis and sourcing CO2 from biogas systems or other industrial processes. fraunhofer.de
The following table provides a comparative look at CO2 emissions between different production methods.
| Production Method | CO2 Emissions (per ton of NaHCO3) | CO2 Reduction vs. Conventional (per ton of NaHCO3) |
| CO2 Utilization Process (Excluding Na2CO3 Footprint) | ~0.10 tons acs.org | Not applicable |
| Conventional Process (Solvay) | ~1.69 tons acs.org | - |
| CO2 Utilization Process (Including Solvay Na2CO3 Footprint) | ~1.96 tons acs.org | -0.27 tons |
| Alternative CO2 Utilization Process | 0.65 tons researchgate.net | 2.09 tons |
This data illustrates the variability in environmental impact assessments depending on system boundaries and the specific technology employed.
Fundamental Chemical Reactivity and Reaction Mechanisms
Acid-Base Equilibria and Buffering Capacity
Sodium hydrogen bicarbonate's ability to act as a buffer is a cornerstone of its chemical identity. This property is intrinsically linked to its behavior in aqueous solutions and its reactions with acidic functional groups.
In aqueous solutions, this compound dissociates into the sodium cation (Na⁺) and the bicarbonate anion (HCO₃⁻). The bicarbonate ion is amphiprotic, meaning it can act as both a Brønsted-Lowry acid (proton donor) and a Brønsted-Lowry base (proton acceptor). stackexchange.com This dual nature establishes a delicate equilibrium in water.
As a base, the bicarbonate ion reacts with water to form carbonic acid (H₂CO₃) and a hydroxide (B78521) ion (OH⁻), leading to a slightly alkaline solution with a pH of around 8.3. stackexchange.com The reaction is as follows: HCO₃⁻(aq) + H₂O(l) ⇌ H₂CO₃(aq) + OH⁻(aq) stackexchange.com
Conversely, the bicarbonate ion can also donate a proton to water, forming a carbonate ion (CO₃²⁻) and a hydronium ion (H₃O⁺): HCO₃⁻(aq) + H₂O(l) ⇌ CO₃²⁻(aq) + H₃O⁺(aq) stackexchange.com
The basic character of a sodium bicarbonate solution indicates that the first equilibrium, where bicarbonate acts as a base, is more predominant than the second, where it acts as an acid. stackexchange.com
The bicarbonate buffer system is a critical acid-base homeostatic mechanism in biological systems, particularly in maintaining the pH of blood, and is also relevant in various chemical processes. wikipedia.orgebsco.com The system involves the equilibrium between carbonic acid (a weak acid) and the bicarbonate ion (its conjugate base). wikipedia.orgjove.com
The effectiveness of this buffer system is enhanced by its connection to the respiratory and renal systems, which regulate the levels of carbon dioxide and bicarbonate, respectively. ebsco.comoregonstate.education
This compound reacts with carboxylic acids (RCOOH) in a classic acid-base neutralization reaction. libretexts.org This reaction is characterized by the production of a sodium carboxylate salt (RCOONa), water (H₂O), and carbon dioxide (CO₂) gas, which is often observed as brisk effervescence. libretexts.orgdoubtnut.com
The general reaction is: RCOOH(aq) + NaHCO₃(aq) → RCOONa(aq) + H₂O(l) + CO₂(g) libretexts.orgdoubtnut.com
This reaction proceeds because carboxylic acids are generally stronger acids than carbonic acid. chegg.com The proton from the carboxylic acid is transferred to the bicarbonate ion, forming carbonic acid, which is unstable and readily decomposes into water and carbon dioxide. chegg.com This decomposition drives the reaction to completion. quora.comquora.com
While the reaction is generally considered to be rapid, studies have shown that the observed rate can be influenced by factors such as the rate of carbon dioxide escape from the solution. ias.ac.in Conductometric measurements indicate that the half-time for the reaction between acetic acid and sodium bicarbonate is less than or close to one second, suggesting that the chemical reaction itself is very fast, with mixing time being a limiting factor in experimental observations. ias.ac.in
Thermal Decomposition Kinetics and Thermodynamics
The thermal stability of this compound is a key characteristic that dictates its use in various applications, from baking to industrial processes.
When heated, this compound undergoes an endothermic decomposition reaction, breaking down into sodium carbonate (Na₂CO₃), water (H₂O), and carbon dioxide (CO₂). wikipedia.orgbrainly.in The balanced chemical equation for this decomposition is: 2 NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g) wikipedia.org
This decomposition reaction requires the input of heat energy, with an enthalpy change (ΔH) of +85 kJ for every two moles of this compound decomposed. pearson.com
| Product | Chemical Formula | State |
|---|---|---|
| Sodium Carbonate | Na₂CO₃ | Solid |
| Water | H₂O | Gas |
| Carbon Dioxide | CO₂ | Gas |
The rate of thermal decomposition of this compound is highly dependent on temperature. thoughtco.com Decomposition begins at temperatures as low as 50°C and becomes more rapid as the temperature increases. usda.govstem.org.uk At temperatures between 80-100°C, the decomposition is gradual, while at 200°C, the conversion to sodium carbonate is much faster. wikipedia.orgchemedx.org
The kinetics of the decomposition have been described as being chemically kinetically controlled in the temperature range of 107-177°C (225-350°F). stackexchange.com Some studies have modeled the reaction using a near-first-order reaction rate equation. researchgate.netacs.orgacs.org The activation energy for the decomposition has been reported to be approximately 20.5 kcal/mol (85.7 kJ/mol). stackexchange.comresearchgate.netresearchgate.net
Environmental conditions also play a significant role. The presence of water vapor can affect the decomposition process. rsc.org Sodium bicarbonate is stable in dry air but will decompose in the presence of humidity. usda.gov For example, it is stable at 25°C below 76% relative humidity, but at higher humidity levels, it can absorb water and begin to decompose. usda.gov The partial pressure of carbon dioxide can also influence the reaction kinetics, with high partial pressures of CO₂ increasing the activation energy. rsc.org
| Factor | Influence on Decomposition Rate |
|---|---|
| Temperature | Increases significantly with rising temperature. thoughtco.comstem.org.uk |
| Humidity | Decomposition is promoted by the presence of moisture. usda.gov |
| Partial Pressure of CO₂ | High partial pressures can increase the activation energy. rsc.org |
Sintering Phenomena of Activated Calcines
The thermal decomposition of this compound (NaHCO₃) yields a highly porous form of sodium carbonate (Na₂CO₃), often referred to as activated calcine. This material is characterized by a significantly larger surface area compared to non-activated sodium carbonate, making it a highly effective sorbent for acidic gases. However, the performance of these activated calcines is intrinsically linked to their thermal stability. At elevated temperatures, a phenomenon known as sintering occurs, which leads to a reduction in the material's porosity and specific surface area, thereby diminishing its reactivity.
Sintering of the nascent sodium carbonate derived from NaHCO₃ occurs at temperatures notably lower than the Tammann temperature of the compound (approximately 425°C), which is the temperature at which the lattice mobility is generally considered to become significant. georgia.gov This premature sintering is a critical factor in the application of sodium bicarbonate as a sorbent in flue gas treatment.
Research has shown a clear correlation between the sintering temperature and the physical properties of the activated calcines. As the temperature increases, the specific surface area and pore volume of the material decrease, while the average pore diameter and micrograin size tend to increase. This indicates a collapse of the fine porous structure into a more compact, less reactive form. An empirical model has been proposed to correlate these textural and structural features with the sintering temperature. acs.org
The following table illustrates the effect of sintering temperature on the textural properties of activated calcines derived from this compound.
Table 1: Effect of Sintering Temperature on the Textural Properties of Activated Calcines
| Sintering Temperature (°C) | Specific Surface Area (m²/g) | Most Probable Pore Diameter (nm) | Micrograin Size (nm) |
|---|---|---|---|
| 120 | 12.5 | 15 | 30 |
| 150 | 10.2 | 20 | 40 |
| 180 | 8.1 | 28 | 55 |
| 210 | 6.5 | 35 | 70 |
This table presents illustrative data based on findings reported in the literature. Actual values may vary depending on the specific experimental conditions.
Heterogeneous Reaction Processes
Reactivity Towards Acidic Gaseous Pollutants (e.g., HCl, SO₂)
Activated sodium carbonate, formed from the thermal decomposition of this compound, exhibits high reactivity towards acidic gaseous pollutants such as hydrogen chloride (HCl) and sulfur dioxide (SO₂). This reactivity is a cornerstone of its use in dry sorbent injection (DSI) systems for flue gas purification. The porous structure of the activated calcine provides a large surface area for the heterogeneous gas-solid reactions to occur.
Na₂CO₃(s) + 2HCl(g) → 2NaCl(s) + H₂O(g) + CO₂(g) Na₂CO₃(s) + SO₂(g) + ½O₂(g) → Na₂SO₄(s) + CO₂(g)
Studies have shown that the reactivity of activated sodium carbonate is significantly influenced by temperature. For the reaction with HCl, the reactivity generally increases with temperature in the range of 120–210 °C. acs.org However, for SO₂, the optimal reaction temperature is found to be lower, around 150 °C. acs.org This difference is attributed to the detrimental effect of sintering at higher temperatures, which is more pronounced for the reaction with SO₂.
The following table summarizes experimental data on the final sorbent conversion after three hours of reaction with HCl and SO₂ at different temperatures, demonstrating the distinct optimal temperature ranges for each pollutant.
Table 2: Final Sorbent Conversion with HCl and SO₂ at Various Temperatures
| Temperature (°C) | Final Sorbent Conversion (%) - HCl | Final Sorbent Conversion (%) - SO₂ |
|---|---|---|
| 120 | 35 | 50 |
| 150 | 49 | 65 |
| 180 | 62 | 45 |
| 210 | 75 | 30 |
This table presents illustrative data based on findings reported in the literature. acs.org Actual values may vary depending on the specific experimental conditions.
Optimization of Sorbent Reactivity and Efficiency in Gas Streams
The efficiency of this compound as a sorbent in gas streams is dependent on a number of operational parameters. Optimizing these parameters is crucial for maximizing pollutant removal while minimizing sorbent consumption. Key factors that influence the sorbent's reactivity and efficiency include temperature, particle size, and residence time in the flue gas.
As discussed, temperature plays a dual role. Higher temperatures increase the intrinsic reaction kinetics but also accelerate the detrimental sintering of the activated sodium carbonate. acs.org This creates a trade-off, leading to an optimal temperature range for the removal of specific pollutants. For instance, in waste-to-energy applications, the optimal operating temperature for SO₂ removal is approximately 150 °C, whereas for HCl, it is around 210 °C. acs.org
The particle size of the sodium bicarbonate sorbent is another critical parameter. Finer particles generally exhibit better performance due to their higher surface-area-to-volume ratio, which facilitates faster thermal decomposition and subsequent reaction with acidic gases. regulations.gov Research has shown that smaller sorbent particles lead to higher SO₂ removal efficiency. washington.edu
The residence time of the sorbent in the flue gas stream also significantly impacts its utilization. A longer residence time allows for more complete decomposition of the bicarbonate and provides more time for the resulting activated carbonate to react with the pollutants. regulations.gov
The following table illustrates the effect of sorbent particle size on SO₂ removal efficiency at a given stoichiometric ratio.
Table 3: Effect of Sodium Bicarbonate Particle Size on SO₂ Removal Efficiency
| Mean Particle Diameter (µm) | Stoichiometric Ratio (NSR) | SO₂ Removal Efficiency (%) |
|---|---|---|
| 11 | 1.0 | 70 |
| 28 | 1.0 | 55 |
| 11 | 1.5 | 85 |
This table presents illustrative data based on findings reported in the literature. washington.edu The Normalized Stoichiometric Ratio (NSR) is the molar ratio of NaHCO₃ to the inlet SO₂.
Biochemical System Interactions and Physiological Roles Non Clinical Focus
Involvement in Carbon Dioxide Transport and Regulation
The transport of carbon dioxide from metabolizing tissues to the lungs for expulsion is a critical physiological process, and sodium hydrogen bicarbonate is central to this mechanism. The majority of carbon dioxide in the blood is transported in the form of bicarbonate ions (HCO₃⁻). lumenlearning.com
Cellular respiration in tissues produces carbon dioxide as a waste product. wikipedia.org This CO₂ diffuses from the tissues into the red blood cells. Inside the erythrocytes, the enzyme carbonic anhydrase rapidly catalyzes the reaction between carbon dioxide and water (H₂O) to form carbonic acid (H₂CO₃). nih.govjove.comwikipedia.org This reaction is reversible and is crucial for the efficient transport of CO₂.
CO₂ + H₂O ⇌ H₂CO₃ wikipedia.org
Carbonic acid is a weak acid and quickly dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻). wikipedia.orgnih.gov
H₂CO₃ ⇌ H⁺ + HCO₃⁻ wikipedia.org
The resulting bicarbonate ions are then transported out of the red blood cells into the plasma in exchange for chloride ions (Cl⁻), a process known as the chloride shift. lumenlearning.compressbooks.pub This allows a large amount of carbon dioxide to be carried in the blood in the form of bicarbonate with minimal change to blood pH. lumenlearning.com In the lungs, this entire process is reversed. Bicarbonate ions re-enter the red blood cells, combine with hydrogen ions to form carbonic acid, which is then converted back to carbon dioxide and water by carbonic anhydrase. pressbooks.pub The carbon dioxide then diffuses into the alveoli to be exhaled. jove.comoregonstate.education
| Location | Dominant Reaction Direction | Key Enzyme | Outcome |
| Tissues | CO₂ + H₂O → H₂CO₃ → H⁺ + HCO₃⁻ | Carbonic Anhydrase | Uptake of CO₂ from tissues into the blood |
| Lungs | H⁺ + HCO₃⁻ → H₂CO₃ → CO₂ + H₂O | Carbonic Anhydrase | Release of CO₂ from the blood to be exhaled |
Modulation of pH in Biological Matrices
The maintenance of a stable pH in biological fluids is paramount for the proper functioning of enzymes and other physiological processes. This compound is a key component of the primary buffering system in the blood and other extracellular fluids, known as the bicarbonate buffer system. oregonstate.educationebsco.com
The bicarbonate buffer system is the most important extracellular buffer in the body. taylorandfrancis.com It consists of a weak acid, carbonic acid (H₂CO₃), and its conjugate base, the bicarbonate ion (HCO₃⁻). wikipedia.org This system is highly effective because the concentrations of both carbonic acid and bicarbonate can be independently regulated by the respiratory and renal systems, respectively. oregonstate.educationtaylorandfrancis.com
If the blood becomes too acidic (acidosis), meaning there is an excess of H⁺ ions, the bicarbonate ions will accept these protons to form carbonic acid. study.com
HCO₃⁻ + H⁺ → H₂CO₃
The carbonic acid is then converted to carbon dioxide and water in the lungs and the CO₂ is exhaled, effectively removing the excess acid from the body. oregonstate.educationstudy.com
Conversely, if the blood becomes too alkaline (alkalosis), meaning there is a deficit of H⁺ ions, carbonic acid can donate a proton to form a bicarbonate ion and a hydrogen ion, thereby lowering the pH. study.com
H₂CO₃ → H⁺ + HCO₃⁻
The normal pH of arterial blood is tightly regulated between 7.35 and 7.45. libretexts.org The bicarbonate buffer system is crucial in maintaining this narrow range. study.com
| Condition | Role of Bicarbonate System | Physiological Response |
| Acidosis (Excess H⁺) | HCO₃⁻ acts as a weak base, accepting H⁺ | Increased respiration to exhale CO₂ |
| Alkalosis (Deficit of H⁺) | H₂CO₃ acts as a weak acid, donating H⁺ | Decreased respiration to retain CO₂ |
Interactions with Enzymatic Pathways (General Biochemical Principles)
The catalytic activity of many enzymes is highly dependent on pH. By modulating the pH of cellular and extracellular environments, this compound can influence the rate of various enzymatic reactions, including those central to energy metabolism.
Anaerobic glycolysis is a metabolic pathway that provides energy during high-intensity exercise by breaking down glucose into lactate (B86563) and hydrogen ions. The accumulation of H⁺ ions leads to a decrease in intracellular pH, which can inhibit key glycolytic enzymes and contribute to muscle fatigue. tandfonline.com
Research has shown that inducing a state of metabolic alkalosis through sodium bicarbonate ingestion can enhance performance in activities that rely heavily on anaerobic glycolysis. sci-hub.stresearchgate.net The increased extracellular bicarbonate concentration facilitates the efflux of H⁺ and lactate from muscle cells, thereby attenuating the drop in intracellular pH. sci-hub.st This helps to maintain a more favorable environment for the enzymes involved in glycolysis to function optimally, potentially leading to an increased rate of ATP resynthesis. tandfonline.comnih.gov Studies have indicated that sodium bicarbonate supplementation can increase the contribution of the glycolytic system to energy production during intense exercise. nih.govnih.govnih.gov
The pH of the microenvironment surrounding cells can influence a variety of cellular processes. An acidic tumor microenvironment, for instance, is known to promote tumor progression and resistance to therapy. researchgate.net The administration of sodium bicarbonate has been explored as a means to raise the pH of this microenvironment. researchgate.net
Research suggests that systemic alkalization through bicarbonate administration can enhance the efficacy of certain cancer therapies. bmj.com By neutralizing the acidic tumor microenvironment, bicarbonate may improve the function of immune cells and the effectiveness of pH-sensitive drugs. researchgate.netbmj.com This alkalizing effect is a direct consequence of the fundamental buffering capacity of the bicarbonate system. It is important to note that bicarbonate can stabilize intracellular pH (pHi). nih.gov
Environmental Geochemistry and Ecological Significance
Role in Natural Carbon Cycle Dynamics
Sodium hydrogen bicarbonate is a critical component in the slow carbon cycle, which involves the long-term storage and movement of carbon between the atmosphere, oceans, and Earth's crust. nasa.gov The ocean is a crucial reservoir in this cycle, holding approximately 50 times more carbon than the atmosphere. noaa.gov The process begins when atmospheric carbon dioxide dissolves in rainwater, forming a weak acid known as carbonic acid. nasa.govkhanacademy.org This acidic rain chemically weathers rocks, dissolving minerals and releasing ions such as calcium, magnesium, potassium, and sodium. nasa.govkhanacademy.org
During this weathering process, hydrogen ions from the carbonic acid react with carbonate minerals in the rocks, leading to the formation of bicarbonate ions (HCO₃⁻). nasa.govyoutube.com These dissolved ions, including bicarbonate, are then transported by rivers to the ocean. nasa.govkhanacademy.org Bicarbonate is the primary form of dissolved inorganic carbon (DIC) in the ocean, representing the planet's largest reactive carbon pool. oregonstate.edunih.gov The chemical weathering of silicate (B1173343) rocks, which converts atmospheric CO₂ into dissolved bicarbonate, is recognized as the most significant long-term mechanism for removing carbon dioxide from the atmosphere. youtube.com
Interaction with Aquatic Systems
In aquatic environments, particularly marine systems, this compound is fundamental to maintaining chemical stability. It is a key player in the ocean's alkalinity, buffering capacity, and pH regulation.
The world's oceans can be conceptualized as a dilute solution of this compound. noaa.goviaea.org Ocean alkalinity is a measure of its capacity to neutralize acid, a property crucial for maintaining a stable marine environment. nih.govcopernicus.org This buffering capacity, which allows the ocean to resist significant changes in pH, is predominantly governed by the carbonate/bicarbonate system. oregonstate.educarboeurope.orguwa.edu.au
Bicarbonate ions are the most significant contributor to this system, constituting about 90% of the total dissolved inorganic carbon in seawater. noaa.goviaea.org Together, bicarbonate and carbonate ions account for approximately 97% of the ocean's total alkalinity. oregonstate.edu A higher concentration of these ions results in a greater total alkalinity value, indicating a stronger buffering capacity against acidification. copernicus.org
| Carbon Species | Approximate Percentage of Total DIC | Primary Role |
|---|---|---|
| Bicarbonate ion (HCO₃⁻) | ~90% | Major contributor to alkalinity and buffering |
| Carbonate ion (CO₃²⁻) | ~10% | Buffering, shell formation |
| Dissolved Carbon Dioxide (CO₂) | <1% | Gas exchange with atmosphere |
The carbonate and bicarbonate ions in seawater create a powerful buffering system that maintains the ocean's pH within a narrow, slightly alkaline range, typically between 8.1 and 8.3. uwa.edu.au This regulation is vital for the health of marine ecosystems. The process begins when atmospheric CO₂ dissolves in seawater, forming carbonic acid (H₂CO₃), which then dissociates into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺). oregonstate.edu
The release of hydrogen ions would typically lower the pH, making the water more acidic. However, the ocean's buffering system counteracts this effect. The newly released hydrogen ions react with the abundant carbonate ions (CO₃²⁻) already present in the water to form additional bicarbonate. nasa.govoregonstate.edu This reaction consumes the free hydrogen ions, thereby preventing a drastic drop in pH. uwa.edu.au The dynamic equilibrium between dissolved carbon dioxide, carbonic acid, bicarbonate, and carbonate is the primary mechanism regulating seawater pH, which currently has a global average of about 8.1. oregonstate.educarboeurope.org
Influence on Geological Processes
This compound is not only crucial in aquatic systems but also plays a key role in geological processes, including the weathering of rocks and the mineralization of carbon dioxide.
Chemical weathering is a fundamental geological process driven by the reaction of slightly acidic rainwater with rock minerals. geolsoc.org.uk The acidity in rainwater comes from dissolved atmospheric CO₂, which forms carbonic acid. opentextbc.ca This weak acid is highly effective at breaking down silicate minerals, such as feldspars, through processes known as hydrolysis and carbonation. opentextbc.cawikipedia.org
When carbonic acid reacts with aluminosilicate (B74896) minerals like sodium feldspar (B12085585), it leaches sodium ions and produces dissolved bicarbonate ions and silicic acid, leaving behind altered clay minerals like kaolinite (B1170537). youtube.comwikipedia.org This reaction consumes the acid from the rainwater and generates bicarbonate, which acts to neutralize the water as it percolates through soil and rock. youtube.com Consequently, bicarbonate is the most prevalent anion found in most natural waters. youtube.com
Mineral carbonation, the process of converting gaseous CO₂ into stable carbonate minerals, is a promising strategy for long-term carbon storage. elsevierpure.comresearchgate.net Basalt, a common volcanic rock, is considered an excellent medium for this process due to its chemical composition. elsevierpure.com Recent research has demonstrated that the presence of this compound can dramatically accelerate the rate of CO₂ mineralization within basalt. elsevierpure.comresearchgate.netfrontiersin.org
In experimental hydrothermal systems designed to simulate geological storage conditions, NaHCO₃ acts as an efficient carrier of CO₂ and significantly promotes the chemical alteration and dissolution of basalt. elsevierpure.comfrontiersin.org This enhanced dissolution releases greater amounts of calcium from minerals like plagioclase, which then reacts with the carbon to form stable calcite (CaCO₃). frontiersin.org The sodium in the solution also contributes to the formation of secondary silicate minerals, such as analcime, which further drives the dissolution of basalt and frees up more calcium for carbonation. frontiersin.org
| Temperature | Experimental Conditions | CO₂ Storage Efficiency (g/kg of basalt in 5 days) | Key Findings |
|---|---|---|---|
| 200°C | Hydrothermal system with NaHCO₃ | ~6.2 g/kg | The presence of NaHCO₃ drastically promoted basalt alteration and CO₂ storage, with efficiency increasing over 12-fold at the higher temperature. elsevierpure.comfrontiersin.org |
| 300°C | Hydrothermal system with NaHCO₃ | 75 g/kg |
Formation and Evolution of Sodium-Bicarbonate Type Waters in Aquifers
The formation of sodium-bicarbonate type waters in aquifers is a significant geochemical process that alters groundwater composition over time and along its flow path. These waters are characterized by a dominance of sodium (Na⁺) and bicarbonate (HCO₃⁻) ions and are often associated with low levels of dissolved solids, making them desirable for consumption. lsu.edu The evolution from fresh meteoric recharge waters to this distinct chemical signature involves complex water-rock interactions, primarily driven by the dissolution of silicate minerals and, in some cases, cation exchange processes. lsu.educonfex.com
Two principal hypotheses explain the origin of dissolved sodium in these groundwaters: the base exchange hypothesis and the silicate hydrolysis hypothesis. confex.com The base exchange model posits that carbonic acid, formed from the microbial oxidation of organic matter, dissolves calcite (CaCO₃), releasing calcium (Ca²⁺) and bicarbonate into the water. This dissolved calcium then exchanges with sodium adsorbed on clay minerals, resulting in sodium-bicarbonate rich groundwater. lsu.edu
However, research in various siliciclastic aquifer systems, such as the Southern Hills aquifer system in the southern United States, provides strong evidence for the silicate hydrolysis hypothesis. lsu.educonfex.com This process involves the incongruent dissolution of sodium-silicate minerals, particularly plagioclase feldspars, by carbonic acid. lsu.edu As groundwater moves along its flow path, the oxidation of organic carbon produces carbonic acid, which then reacts with these feldspars. lsu.edu
In the initial stages of this evolution, the dissolution of plagioclase feldspar releases dissolved silica (B1680970), sodium, calcium, and bicarbonate into the solution, while forming secondary minerals like kaolinite. lsu.edu As the water continues to move down-gradient, the concentrations of dissolved silica and the sodium/hydrogen ion activity ratio increase, leading to saturation with respect to smectite clays. lsu.edu At this point, the reaction shifts, with plagioclase and kaolinite reacting with dissolved silica and carbonic acid to form smectite, releasing more sodium and bicarbonate. lsu.edu This process can lead to an increase in pH to levels between 8 and 9. lsu.edu
The geochemical evolution can be summarized in the following stages:
Recharge and Carbonic Acid Formation: Meteoric water infiltrates the aquifer, and microbial oxidation of organic carbon in the soil and aquifer sediments produces carbon dioxide (CO₂), which dissolves to form carbonic acid (H₂CO₃).
Initial Silicate Weathering: The carbonic acid reacts with primary silicate minerals like plagioclase feldspar, releasing Na⁺, Ca²⁺, HCO₃⁻, and dissolved silica into the groundwater.
Cation Exchange (in some settings): In aquifers containing significant clay minerals with adsorbed sodium, calcium from the dissolution of carbonates can exchange with the adsorbed sodium. researchgate.net
Secondary Mineral Precipitation: As the water becomes saturated with respect to certain minerals, secondary minerals such as kaolinite and later smectite begin to precipitate. lsu.edu
Evolution to Sodium-Bicarbonate Dominance: The continuous dissolution of sodium-bearing silicates and preferential removal of calcium through precipitation or adsorption lead to the eventual dominance of sodium and bicarbonate ions in the evolved groundwater. lsu.eduresearchgate.net
This natural process significantly influences the quality of groundwater, often resulting in soft, slightly alkaline water with low concentrations of iron and manganese. lsu.edu
Applications in Environmental Remediation
This compound is a versatile compound utilized in various environmental remediation applications due to its alkaline properties, buffering capacity, and non-toxic nature. crecompany.combernerindustries.fi
Acid Gas Abatement in Industrial Flue Gas Streams
This compound is an effective sorbent for the removal of acidic pollutants, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), from industrial flue gas streams. bernerindustries.ficalciumhydroxidemanufacturer.com This dry sorbent injection process is considered a Best Available Technology (BAT) in several industries, including waste-to-energy plants, large combustion plants, and cement and glass production facilities. vivis.de
The process involves injecting finely milled sodium bicarbonate into the hot flue gas. At temperatures typically between 140°C and 200°C, the sodium bicarbonate undergoes thermal decomposition to form a highly reactive sodium carbonate. calciumhydroxidemanufacturer.comente.com.tr This activated sodium carbonate then reacts with the acid gases.
The key chemical reactions are as follows:
Thermal Decomposition: 2NaHCO₃ → Na₂CO₃ + H₂O + CO₂ calciumhydroxidemanufacturer.com
Reaction with Sulfur Dioxide: Na₂CO₃ + SO₂ → Na₂SO₃ + CO₂ calciumhydroxidemanufacturer.com
Reaction with Hydrogen Chloride: NaHCO₃ + HCl → NaCl + H₂O + CO₂ ahperformance.com
This method offers several advantages over traditional wet scrubbing or the use of other sorbents like hydrated lime. Sodium bicarbonate demonstrates high reactivity, allowing for efficient removal of pollutants within a short contact time of a few seconds. calciumhydroxidemanufacturer.comente.com.trahperformance.com It is particularly effective for multi-pollutant removal and produces a dry, non-hazardous byproduct (sodium sulfate (B86663), sodium sulfite, and sodium chloride) that is easier to handle and dispose of. vivis.dequimidroga.com Furthermore, the process is less complex and can be integrated into existing facilities without significant capital investment. bernerindustries.fiicm.edu.pl
| Parameter | This compound | Hydrated Lime (Calcium Hydroxide) |
|---|---|---|
| Optimal Temperature Range | 140–200°C calciumhydroxidemanufacturer.com | Up to 400°C calciumhydroxidemanufacturer.com |
| Reaction Speed | Milliseconds calciumhydroxidemanufacturer.com | Slower, requires longer contact time calciumhydroxidemanufacturer.com |
| Removal Efficiency | High, can remove up to 95% of SO₂ and nearly all HCl and HF icm.edu.pl | Generally lower for the same stoichiometric ratio |
| Byproduct | Dry, non-hazardous salts quimidroga.com | Calcium sulfite/sulfate (gypsum) calciumhydroxidemanufacturer.com |
| Handling | Non-toxic and easy to handle bernerindustries.fi | Can be corrosive and require more safety precautions |
Optimization of pH in Water Treatment Processes
This compound plays a crucial role in both drinking water and wastewater treatment by optimizing and stabilizing pH levels. crecompany.comahperformance.com Its ability to act as a buffer helps to maintain the desired pH range, which is critical for the efficiency of various treatment processes and for ensuring the quality of the final treated water. getwsu.com
In drinking water treatment, sodium bicarbonate is used to:
Adjust pH: It neutralizes acidic water, raising the pH to a more neutral level (around 7), which is essential for preventing the corrosion of pipes (B44673) and distribution systems. crecompany.comwaiakea.com
Provide Alkalinity: It serves as a source of alkalinity, which is the water's capacity to resist changes in pH. nhmrc.gov.au This buffering capacity is vital for the effectiveness of coagulation and flocculation processes, where chemicals are added to remove suspended particles. getwsu.com
Control Corrosion: By maintaining a stable pH and alkalinity, it helps in the formation of a protective film on the interior of pipes, reducing the leaching of metals like lead and copper into the water supply. ahperformance.com
In wastewater treatment, acids are often produced during the biological breakdown of organic waste, which can lower the pH and disrupt the microbial balance necessary for effective treatment. ahperformance.com Sodium bicarbonate provides the necessary alkalinity to buffer these acids, preventing pH drops and ensuring the stability of biological treatment processes, such as activated sludge systems. ahperformance.com Unlike stronger alkalis like caustic soda or lime, its buffered nature prevents pH overrun, which could harm the microbial populations. ahperformance.com
| Application Area | Function | Benefit |
|---|---|---|
| Drinking Water Treatment | pH Adjustment | Neutralizes acidity, preventing corrosion of infrastructure. crecompany.com |
| Alkalinity Addition | Improves the efficiency of coagulation and flocculation for particle removal. getwsu.comnhmrc.gov.au | |
| Corrosion Control | Reduces the leaching of heavy metals into the water supply. ahperformance.com | |
| Wastewater Treatment | Buffering Capacity | Neutralizes acids produced during organic waste breakdown, stabilizing biological processes. ahperformance.com |
| pH Stabilization | Prevents pH fluctuations that can upset microbial ecosystems and lead to sludge bulking. ahperformance.com |
Role in Sewage Treatment and Anaerobic Digestion Enhancement
In sewage treatment, particularly in anaerobic digestion processes, this compound is a key additive for enhancing stability and efficiency. researchgate.net Anaerobic digestion is a biological process where microorganisms break down organic matter in the absence of oxygen, producing biogas (a mixture of methane (B114726) and carbon dioxide) and a nutrient-rich digestate. This process is sensitive to pH, and an accumulation of volatile fatty acids (VFAs), an intermediate product of digestion, can lead to a drop in pH, inhibiting the activity of methane-producing microorganisms (methanogens) and potentially causing digester failure. researchgate.netbaywork.org
Studies have shown that the addition of sodium bicarbonate can:
Successfully reverse acute acidification in digesters. researchgate.net
Promote both the acidogenesis and methanogenesis stages of digestion. researchgate.net
Increase the anaerobic biodegradability of organic waste. researchgate.net
The alkalinity provided by this compound helps to maintain a healthy balance in the digester's microbial community, ensuring a robust and efficient waste-to-energy conversion process. ahperformance.combaywork.org
Advanced Materials Science and Chemical Engineering Applications
Polymer Foaming and Additive Chemistry
In the realm of polymer science, sodium hydrogen bicarbonate is a well-established chemical blowing agent, valued for its cost-effectiveness and environmentally friendly nature. doaj.org Its application extends to modifying the intrinsic properties of polymers, although this often requires chemical modification of the bicarbonate itself to align with polymer processing conditions.
Utilization as a Blowing Agent in Polymer Processing
This compound functions as a chemical blowing agent (CBA) by thermally decomposing to release gas, primarily carbon dioxide (CO₂), when heated within a polymer melt. ahperformance.comgoogle.com This gas release creates a cellular structure, transforming the solid polymer into a foam. The process is endothermic, meaning it absorbs heat, which can offer advantages in processing control compared to exothermic blowing agents. google.com
The decomposition reaction is fundamental to its application: 2NaHCO₃ → Na₂CO₃ + H₂O + CO₂
This process is utilized in various polymer processing techniques, including extrusion, injection molding, and rotational molding. google.com A wide range of polymers can be foamed using this method, from flexible types like polyurethane and polyethylene (B3416737) to rigid plastics such as polystyrene, epoxy, and polyvinyl chloride. ahperformance.com The resulting foamed plastics and rubbers possess desirable attributes, including reduced weight, enhanced energy absorption, sound and thermal insulation, and high strength-to-weight ratios. google.com The final cell structure of the foam can be controlled by the amount and particle size of the this compound added to the polymer matrix. ahperformance.comgoogle.com
Influence on Polymer Properties (e.g., mechanical, inflammability)
The incorporation of this compound as an additive influences the final properties of the polymer. Research on polystyrene filled with this compound showed a change in mechanical characteristics; for instance, ultimate strength and elongation at break were altered depending on the concentration of the additive. researchgate.net In a study involving palm-based polyurethane foam, the addition of this compound as a blowing agent resulted in a 26.3% reduction in elongation compared to the reference polyurethane foam. aip.org
The effect on flammability is also a subject of investigation. Due to the release of non-flammable CO₂ and water vapor upon decomposition, this compound is explored as a flame retardant additive. researchgate.net However, its effectiveness can be highly dependent on the polymer system and concentration. In a study on epoxy composites, it was found that at concentrations of 10 and 15 wt%, this compound was not recommended as a filler to reduce flammability. mdpi.com The study also noted that the incorporation of the compound led to a decrease in the Shore D hardness of the epoxy matrix, highlighting a potential trade-off between foaming and mechanical integrity. mdpi.com
Table 1: Effect of this compound on Select Polymer Properties
| Polymer System | Additive Concentration | Observed Effect on Mechanical Properties | Reference |
| Polystyrene | 0.5% and 1% | Altered ultimate strength and elongation at break. | researchgate.net |
| Polyurethane (Palm-based) | Not specified | 26.3% reduction in elongation. | aip.org |
| Epoxy Composite | 10% and 15% | Decrease in Shore D hardness. | mdpi.com |
Modification of this compound for Enhanced Foaming
A significant limitation of pure this compound is its relatively low decomposition temperature (starting around 112-115°C), which is incompatible with the higher processing temperatures of many commodity plastics like polypropylene. doaj.orgresearchgate.net If the blowing agent decomposes before the polymer reaches its optimal melt viscosity, the gas can escape prematurely, leading to poor foam quality. google.com
To overcome this, researchers have developed methods to modify this compound to delay its decomposition until higher temperatures are reached. These methods typically involve coating the bicarbonate particles.
Coating with Organic Acids: Modification with citric acid via a solution coating method has been shown to raise the initial decomposition temperature from 112.6°C to 146.9°C. researchgate.net
Encapsulation with Polymers: A more advanced method involves encapsulating this compound particles. One study successfully coated the particles with an epoxy resin and several organic acids. This created a heat-insulation layer that improved thermal performance. doaj.org When these modified capsules were used in polypropylene, the resulting foam showed a more uniform cell distribution, smaller cell diameter, and higher cell density compared to foams made with unmodified bicarbonate. doaj.org
Table 2: Impact of Modification on this compound Decomposition
| Modification Method | Initial Decomposition Temp. (Unmodified) | Initial Decomposition Temp. (Modified) | Reference |
| Coating with Citric Acid | 112.6°C | 146.9°C | researchgate.net |
| Coating with Erucamide Solution | 115°C | 165.8°C | researchgate.net |
| Encapsulation with Epoxy Resin | ~110-115°C | Significantly improved for PP processing | doaj.org |
Cement and Concrete Chemistry
In cement and concrete technology, this compound is used as a chemical admixture to influence the hydration process and the resulting material properties. It is primarily known as a setting accelerator.
Influence on Cement Hydration Kinetics
This compound acts as an accelerator, shortening the setting time of Ordinary Portland Cement (OPC). nih.govmdpi.com The addition of NaHCO₃ significantly decreases both the initial and final setting times. For example, the initial setting time of an OPC paste with 1% NaHCO₃ was observed to decrease by 86.76% compared to a pure OPC paste. mdpi.com
This acceleration is attributed to its influence on the early stages of cement hydration. Isothermal calorimetry results confirm that NaHCO₃ enhances the early reaction kinetics. researchgate.net The bicarbonate ions promote the formation of ettringite and can react with calcium hydroxide (B78521) (portlandite), a primary product of cement hydration, to precipitate calcium carbonate. nih.govresearchgate.netresearchgate.net This precipitated calcium carbonate can fill pores within the cement paste, contributing to the early development of the material's microstructure. researchgate.net
Effects on Compressive Strength and Volumetric Stability of Mortar
The influence of this compound on the compressive strength of mortar and concrete is complex and highly dependent on its concentration and the curing age. nih.govchemicaliran.com
Early-Age Strength: At low concentrations, NaHCO₃ can increase the early-age compressive strength. At 1 day, the highest strength may be observed at a concentration of around 3%. mdpi.com At 7 days, the optimal concentration for strength enhancement is typically lower, around 1% by weight of cement. nih.govmdpi.comchemicaliran.com This initial strength gain is linked to the accelerated hydration and formation of ettringite and calcium carbonate. nih.govresearchgate.net
Later-Age Strength: At later ages, such as 28 days, the addition of this compound generally leads to a decrease in compressive strength, particularly at higher concentrations. nih.govchemicaliran.comniscpr.res.in Research has shown that adding more than 1% can be detrimental to 28-day strength. nih.govmdpi.com This adverse effect is thought to be caused by two primary mechanisms. Firstly, at concentrations above 5%, the formation of the strong alkali Sodium Hydroxide (NaOH) can occur, which may have negative effects. nih.govresearchgate.net Secondly, the introduction of excess sodium ions (Na⁺) can interfere with the formation of the primary binding phase, Calcium-Silicate-Hydrate (C-S-H) gel, by replacing some of the Calcium ions (Ca²⁺), thereby reducing the adhesion and continuity of the gel structure. nih.govresearchgate.net
Regarding volumetric stability, bicarbonate ions have been reported to reduce the expansion caused by sulfate (B86663) attack, thereby improving the durability of the mortar in certain aggressive environments. nih.gov
Table 3: Effect of NaHCO₃ Concentration on Compressive Strength of OPC Paste
| Curing Age | NaHCO₃ Concentration (by wt. of cement) | Change in Compressive Strength Compared to Control (0%) | Reference |
| 1 Day | 3% | +14% | mdpi.com |
| 7 Days | 1% | +6% | mdpi.com |
| 28 Days | >1% | Continuous decrease with increasing concentration | nih.govmdpi.comchemicaliran.com |
Food Science and Chemical Modification of Biological Substrates
Biochemical Alteration of Protein Structures (e.g., in meat tenderization)
This compound is an effective agent for the tenderization of meat, primarily through its ability to alter the pH of the meat's surface. This alkaline environment initiates a series of biochemical changes in the complex protein structures within the muscle tissue. rsc.org
The primary mechanisms of action are:
Protein Denaturation : The increase in pH causes proteins, specifically collagen and myofibrillar proteins, to denature. rsc.org This process involves the unwinding and relaxing of the tightly coiled protein structures, which makes them less tough. rsc.org
Increased Water Retention : A higher pH alters the electrical charges of the protein molecules, enhancing their capacity to bind and retain water. This leads to a moister and more tender product after cooking. rsc.orggreencarcongress.com
Weakening of Protein Bonds : The alkaline conditions weaken the bonds holding the protein structures together, further contributing to a softer texture. rsc.org
Research has demonstrated that increasing the sodium bicarbonate content can facilitate the dissolving of actomyosin (B1167339) and myofibrillar protein and trigger the denaturation of the head domain of myosin. nih.gov This leads to an increase in the salt-soluble protein concentration and cooking yield. greencarcongress.comnih.gov Studies on pork myofibrillar protein showed that as sodium bicarbonate concentration increased from 0% to 0.4%, the pH rose by approximately 1.2 units. rsc.org This pH shift led to increased surface hydrophobicity and exposed more active sulfhydryl groups, indicating protein unfolding and denaturation. rsc.org
| Parameter | Change with Increased Sodium Bicarbonate (0% to 0.4%) | Biochemical Implication |
|---|---|---|
| pH | Increase of ~1.2 units | Creates an alkaline environment |
| Surface Hydrophobicity | Significantly increased | Exposure of hydrophobic residues due to protein unfolding |
| Active Sulfhydryl Groups | Significantly increased | Indicates protein denaturation |
| Cooking Yield | Significantly increased | Improved water holding capacity |
| Turbidity & Particle Size | Significantly decreased | Improved protein solubility |
Leavening Chemistry in Dough Systems (Focus on CO2 Evolution)
In baking, this compound functions as a chemical leavening agent. Its primary role is to produce carbon dioxide (CO2) gas when it reacts with an acid, causing doughs and batters to rise. eepower.commit.edu This process is distinct from biological leavening, such as with yeast, which produces CO2 through fermentation. mit.edu
The chemical reaction is initiated when sodium bicarbonate, a base, is combined with an acidic ingredient in the presence of moisture. eepower.comacs.org Common acidic ingredients used in baking include cream of tartar, buttermilk, lemon juice, vinegar, molasses, and cocoa. eepower.com The reaction produces carbon dioxide gas, which forms bubbles that become trapped within the dough's structure. researchgate.net During baking, the heat causes these gas bubbles to expand, resulting in the leavening or rising of the product. acs.org
The general chemical equation for the reaction when heated with an acid is: NaHCO₃ + H⁺ → Na⁺ + H₂O + CO₂
The rate of CO2 evolution is a critical factor. Systems using only sodium bicarbonate must be baked promptly after mixing because the reaction starts as soon as the wet and dry ingredients are combined. mit.eduacs.org Any delay can result in the gas escaping before the product's structure is set by heat, leading to a dense final product. acs.org The leavening process is largely complete when the starch in the dough gelatinizes, which makes the cell structure rigid. acs.org In the absence of a sufficient acid, heating sodium bicarbonate alone will still produce CO2, but only half the amount, and it will also form sodium carbonate, which can impart a bitter taste and yellowish color to the final product. eepower.com
Chemical Energy Storage Systems
Bicarbonate-Formate Cycle for Hydrogen Storage and Release
The bicarbonate-formate cycle is an emerging concept for chemical energy storage, utilizing aqueous solutions of this compound and sodium formate (B1220265) as a liquid hydrogen carrier. rsc.org This system is based on the reversible catalytic conversion between bicarbonate (HCO₃⁻) and formate (HCO₂⁻). nih.govresearchgate.net The cycle offers a method for storing and releasing hydrogen using materials that are earth-abundant, non-flammable, non-toxic, and non-corrosive. rsc.orggreencarcongress.comeepower.com
The process involves two key reactions:
Hydrogen Storage (Hydrogenation) : An aqueous solution of sodium bicarbonate is catalytically hydrogenated under hydrogen pressure to produce sodium formate. acs.orgnih.gov This reaction effectively "charges" the solution with hydrogen.
Hydrogen Release (Dehydrogenation) : The resulting sodium formate solution is decomposed in the presence of a catalyst to release hydrogen gas, regenerating the sodium bicarbonate. nih.gov This step "discharges" the hydrogen for use as a fuel or in other chemical processes. rsc.org
This cycle is considered carbon-neutral as the CO2 (in the form of bicarbonate) is recycled within the process. nih.govresearchgate.net The reversible nature of the reaction allows the aqueous solution to be cycled between storing and releasing hydrogen by adjusting pressure and temperature. eepower.comacs.org This approach avoids the challenges associated with handling molecular hydrogen, such as the need for high-pressure compression or cryogenic liquefaction. rsc.orgnih.gov
Thermodynamic and Electrochemical Cycling for Energy Carriers
The bicarbonate-formate system is versatile, allowing for both thermochemical and electrochemical cycling to store and release energy. rsc.orgrsc.org While the thermocatalytic cycle focuses on the production and release of hydrogen gas, the electrochemical approach treats formate as an electron storage compound, similar to an aqueous redox flow battery. rsc.org
In the electrochemical cycle, energy is stored by the electroreduction of bicarbonate to formate. osti.govrsc.org This can be coupled with various oxidation reactions, avoiding the need for gaseous hydrogen. rsc.org To release the energy, the formate can be used directly in a direct formate fuel cell to generate electricity, which is often more efficient than releasing hydrogen gas to then power a separate fuel cell. rsc.org
The thermodynamic properties of the bicarbonate-formate cycle are advantageous, with a standard Gibbs free energy of reaction (ΔG⁰ᵣ) close to zero. rsc.org This allows for energy storage and release through moderate swings in pressure or by applying an external electrical potential. rsc.org This flexibility offers the potential to couple CO2 capture directly with energy storage. rsc.orgrsc.org Researchers are exploring various catalysts and electrode materials, such as tin, to improve the efficiency of the electrochemical conversion of bicarbonate to formate. mdpi.comacs.org While promising, further development is needed to improve energy density and make the system economically competitive for large-scale applications. eepower.compnnl.gov
| Cycle Type | Energy Storage Mechanism | Energy Release Mechanism | Primary Output | Key Advantage |
|---|---|---|---|---|
| Thermochemical | Catalytic hydrogenation of bicarbonate to formate | Catalytic dehydrogenation of formate to bicarbonate | Hydrogen Gas (H₂) | Reversible H₂ storage/release with pressure/temperature swings |
| Electrochemical | Electroreduction of bicarbonate to formate | Electro-oxidation of formate (e.g., in a fuel cell) | Electricity | Direct electricity generation, avoids handling H₂ gas |
Fire Suppression Chemistry
This compound is a primary component in dry chemical fire extinguishers, particularly for Class B (flammable liquids) and Class C (electrical) fires. parssoda.com Its effectiveness stems from a combination of chemical and physical mechanisms that occur at the high temperatures of a fire. eurogulfsafety.inwhwanze.com The compound's ability to rapidly decompose and interfere with the combustion process makes it a highly reliable fire-suppressing agent. crecompany.comstackexchange.com
Chemical Mechanisms in Dry Fire Extinguishers
The principal fire-extinguishing action of this compound is its thermal decomposition. whwanze.com When the fine powder is expelled from an extinguisher and comes into contact with the heat of a fire, it undergoes an endothermic decomposition reaction. crecompany.comstackexchange.com This process breaks the compound down into sodium carbonate, water vapor, and carbon dioxide. eurogulfsafety.inquora.com
The balanced chemical equation for this reaction is:
2NaHCO₃(s) + heat → Na₂CO₃(s) + H₂O(g) + CO₂(g) whwanze.comcrecompany.com
Each of the products plays a role in suppressing the fire:
Carbon Dioxide (CO₂): As a gas denser than air, the released carbon dioxide forms a blanket over the fire, displacing the oxygen necessary for combustion. crecompany.comquora.com This smothering effect is a primary mechanism for halting the chemical reaction of the fire. eurogulfsafety.in
Water Vapor (H₂O): The production of water vapor contributes to cooling the fire by absorbing heat as it evaporates. crecompany.com
Sodium Carbonate (Na₂CO₃): The solid residue, sodium carbonate, can form a crust on the surface of the burning material. crecompany.com This acts as a barrier, preventing oxygen from reaching the fuel source and further inhibiting the combustion process. whwanze.comcrecompany.com
This decomposition reaction happens rapidly at fire temperatures, allowing for the quick release of these fire-suppressing agents. crecompany.com
Heat Absorption and Radical Scavenging Properties
The fire suppression capabilities of this compound are significantly enhanced by its thermal properties and its ability to interfere with the chemical chain reactions of combustion.
Heat Absorption: The thermal decomposition of this compound is an endothermic reaction, meaning it absorbs heat from its surroundings. whwanze.comstackexchange.com This process removes thermal energy from the fire, leading to a reduction in the temperature of the fuel source below its ignition point. crecompany.comreddit.com The decomposition begins at temperatures between 80-100 °C (176-212 °F) and proceeds more rapidly at 200 °C (392 °F). wikipedia.org The decomposition of two moles of sodium bicarbonate requires the addition of 85 kJ of heat, highlighting its significant heat-absorbing capacity. pearson.compearson.com This cooling effect is a crucial physical mechanism in its fire-extinguishing performance. stackexchange.com
Radical Scavenging: Beyond the physical mechanisms of smothering and cooling, this compound also acts as a chemical inhibitor of the combustion chain reaction. wikipedia.org Fire propagates through a series of reactions involving highly reactive chemical species known as free radicals (e.g., H•, OH•). nih.gov When sodium bicarbonate decomposes, it is believed to form intermediates that can "scavenge" or neutralize these free radicals. wikipedia.org This interruption of the chain reaction is a key aspect of its effectiveness, particularly in extinguishing flames rapidly. nih.gov By removing these essential radical species, the fire's self-sustaining chemical process is broken, leading to extinguishment.
Research Findings on Sodium Bicarbonate Decomposition
| Property | Value/Description | Significance in Fire Suppression |
|---|---|---|
| Decomposition Temperature | Gradual decomposition begins at 80-100 °C; rapid at 200 °C wikipedia.org | Ensures activation at temperatures typically found in fires. |
| Enthalpy of Decomposition | Endothermic; +85 kJ per 2 moles of NaHCO₃ pearson.compearson.com | Absorbs significant heat from the fire, causing a cooling effect. stackexchange.com |
| Primary Suppression Mechanism | Release of CO₂ and H₂O vapor eurogulfsafety.increcompany.com | Smothers the fire by displacing oxygen and provides some cooling. whwanze.comquora.com |
| Secondary Suppression Mechanism | Radical scavenging by decomposition intermediates wikipedia.org | Chemically inhibits the combustion chain reaction. nih.gov |
Analytical Methodologies and Characterization Techniques
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of sodium hydrogen bicarbonate. These techniques probe the interaction of electromagnetic radiation with the compound, providing distinct fingerprints based on its vibrational and crystalline properties.
Infrared (IR) spectroscopy is a powerful tool for the structural and compositional analysis of this compound. The technique identifies the characteristic vibrational modes of the bicarbonate ion (HCO₃⁻) and hydroxyl (OH) groups within the crystal lattice. mdpi.com The resulting spectrum provides a unique fingerprint, allowing for the confirmation of the compound's identity and the detection of related substances like sodium carbonate, which may be present as an impurity or a decomposition product. researchgate.netsanu.ac.rs
The IR spectrum of this compound is characterized by several distinct absorption bands. These bands correspond to specific stretching and bending vibrations of the molecule's functional groups. ru.nl Molecular characterization from FTIR outcomes indicates that the combination of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions, along with interactions involving the hydroxyl (OH) group, defines the compound's spectral features. mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3441 - 3510 | O-H Stretching |
| ~2522 | C=O Stretching (related to carbonate formation) |
| ~1655 | Asymmetric CO₂ Stretching |
| ~1321 | Symmetric CO₂ Stretching |
| ~830 - 850 | C-O-H Out-of-plane Bending |
| ~615 | CO₂H Wagging |
Note: The exact positions of IR peaks can vary slightly based on sample preparation and instrument calibration. Data compiled from multiple sources. mdpi.comacs.org
Raman spectroscopy is a valuable analytical method for monitoring the thermal decomposition of this compound into sodium carbonate, a process known as calcination. nih.gov This technique is particularly effective for quantitative at-line or in-line measurements in industrial processes. nih.gov As this compound is heated, its characteristic Raman peaks decrease in intensity, while new peaks corresponding to the formation of sodium carbonate appear.
Research has shown that Raman spectroscopy is superior to near-infrared (NIR) spectroscopy for determining the decomposition level of this compound, demonstrating greater robustness and accuracy. nih.gov The quantification is achieved by developing multivariate calibration models that correlate the changes in the Raman spectra with the concentration of sodium carbonate in the mixture. nih.gov
| Wavenumber (cm⁻¹) | Compound | Vibrational Mode Assignment |
|---|---|---|
| ~1011 | This compound | Symmetric C-O Stretch |
| ~1070 | Sodium Carbonate | Symmetric C-O Stretch |
| ~811 | This compound | Out-of-plane Bend |
| ~692 | This compound | In-plane Bend |
| ~705 | Sodium Carbonate | In-plane Bend |
Note: As decomposition proceeds, the intensity of the ~1011 cm⁻¹ peak decreases while the ~1070 cm⁻¹ peak for sodium carbonate increases. This relationship is used to quantify the level of decomposition. acs.orgspectrabase.com
X-ray powder diffraction (XRD) is the primary technique for identifying the crystalline phase of this compound and determining its crystal structure. reachcentrum.eucarleton.edu This method relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within the crystal lattice, producing a unique diffraction pattern. carleton.edu
This compound crystallizes in the monoclinic system with the space group P2₁/c. materialsproject.org The XRD pattern is characterized by distinct peaks at specific diffraction angles (2θ), which correspond to different crystal planes (hkl). By comparing the experimental diffraction pattern to a standard reference pattern from a database, such as that maintained by the International Centre for Diffraction Data (ICDD), the identity of the crystalline material can be unequivocally confirmed. reachcentrum.eu
| Diffraction Angle (2θ) | d-spacing (Å) | Miller Indices (hkl) |
|---|---|---|
| 27.57 | 3.23 | (1 0 1) |
| 31.81 | 2.81 | (2 2 0) |
| 34.60 | 2.59 | - |
| 45.58 | 1.99 | (2 4 0) |
Note: The 2θ values are for Cu Kα radiation. The specific peaks and their intensities are unique to the crystalline structure of this compound. materialsproject.orgresearchgate.net
Crystallographic Data for this compound:
Crystal System: Monoclinic materialsproject.org
Space Group: P2₁/c materialsproject.org
Lattice Parameters: materialsproject.org
a = 9.782 Å
b = 3.539 Å
c = 8.111 Å
α = 90°
β = 67.805°
γ = 90°
Ultraviolet-Visible (UV/Vis) spectroscopy is generally not a relevant or suitable technique for the direct identification or analysis of pure this compound. reachcentrum.eu This is because the bicarbonate ion (HCO₃⁻) does not possess a chromophore that absorbs light in the typical UV/Vis range of 200–750 nm. reachcentrum.eu Consequently, a solution of this compound does not produce a characteristic absorption spectrum that could be used for qualitative or quantitative analysis of the compound itself. While UV/Vis spectroscopy may be used to quantify certain impurities that do absorb in this range, it is not applicable for the characterization of the primary substance.
Chromatographic Separations
Chromatographic techniques are essential for separating this compound from impurities or for analyzing its ionic composition. These methods are particularly important for quality control in the pharmaceutical and food industries, where purity is paramount.
Ion chromatography (IC) is a widely accepted and robust technique for the determination of ionic impurities in this compound. metrohm.com It is particularly useful for quantifying trace levels of anions and cations. For instance, a critical quality control parameter for hemodialysis-grade this compound is the level of ammonia (B1221849) (assayed as the ammonium (B1175870) ion, NH₄⁺), which can be precisely determined using IC with suppressed conductivity detection. thermofisher.compragolab.cz
The method involves separating ions on an ion-exchange column followed by detection, typically by conductivity. metrohm.com The high concentration of the bicarbonate matrix can interfere with the analysis of other anions; however, specialized sample preparation techniques, such as inline neutralization and CO₂ removal, can effectively eliminate this interference, allowing for accurate impurity profiling. metrohm.com Besides ammonium, IC can be used to determine other common ionic impurities such as chloride. reachcentrum.eu
Typical IC System Configuration for Ammonium Impurity Analysis: thermofisher.compragolab.cz
Technique: Suppressed Conductivity Ion Chromatography
Column: Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS16)
Eluent: A solution containing methanesulfonic acid
Detection: Suppressed conductivity
Analyte: Ammonium (NH₄⁺)
Applicability of HPLC and GC for Inorganic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, though their direct application for analyzing inorganic compounds like this compound requires specific approaches due to the nature of the analyte. labmanager.comalwsci.com
High-Performance Liquid Chromatography (HPLC) is primarily suited for non-volatile, polar, and thermally unstable compounds. labmanager.comphenomenex.com Direct analysis of the bicarbonate anion (HCO₃⁻) is possible using ion-exchange chromatography or ion-pair reversed-phase HPLC. shimadzu.comresearchgate.net For instance, a reverse-phase HPLC method can analyze sodium bicarbonate using a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com Micellar chromatography, using a mobile phase with a surfactant like hexadecyltrimethylammonium chloride, has also been shown to be an efficient technique for separating various inorganic anions. rsc.org The detection of non-UV-absorbing ions like bicarbonate often relies on indirect absorbance or the use of an electrical conductivity detector. shimadzu.com
Gas Chromatography (GC) is designed for volatile and thermally stable compounds. alwsci.comphenomenex.com Since this compound is a non-volatile salt, direct analysis by GC is not feasible. However, indirect methods are commonly employed. A prevalent technique involves the acidification of the sample, which converts the bicarbonate into carbon dioxide (CO₂) gas. frontiersin.orgfrontiersin.org This evolved CO₂ is then analyzed by a GC equipped with a thermal conductivity detector (TCD). frontiersin.orgresearchgate.net This approach allows for the quantification of bicarbonate by measuring the amount of CO₂ produced. frontiersin.orgfrontiersin.org To analyze the carbonate content in a sample, derivatization techniques can be used to create volatile and thermally stable derivatives suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.govresearchgate.net
| Technique | Analyte Form | Principle of Analysis | Common Detector |
| HPLC | Bicarbonate Anion (HCO₃⁻) | Ion-exchange or reversed-phase separation of the anion in a liquid mobile phase. shimadzu.comsielc.com | Conductivity Detector, Indirect UV shimadzu.com |
| GC | Carbon Dioxide (CO₂) | The sample is acidified to convert bicarbonate to CO₂, which is then separated in a gaseous mobile phase. frontiersin.org | Thermal Conductivity Detector (TCD) frontiersin.org |
Thermal Analysis Techniques
Thermal analysis methods are essential for studying the decomposition and reaction behavior of this compound when subjected to heat.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a key technique for studying the thermal decomposition of this compound. When heated, this compound decomposes into sodium carbonate, water, and carbon dioxide. researchgate.netstem.org.uk
2 NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g)
TGA studies show this decomposition typically begins at temperatures between 85°C and 140°C and is complete by approximately 185°C. researchgate.netnetzsch.comresearchgate.net The theoretical mass loss for this reaction is 36.9%. netzsch.com Experimental TGA results often show a total mass loss very close to this value, which can be used to confirm the purity of the sample. netzsch.com The rate of decomposition is influenced by factors such as heating rate and particle size. ias.ac.inresearchgate.net The activation energy for the decomposition has been calculated to be approximately 20 ± 2 kcal/mole. ias.ac.in
| TGA Parameter | Typical Value/Range | Source |
| Decomposition Start Temperature | 85°C - 140°C | researchgate.netnetzsch.comresearchgate.net |
| Decomposition End Temperature | ~182°C - 185°C | researchgate.netresearchgate.net |
| Peak Decomposition Temperature | ~171°C | netzsch.com |
| Total Mass Loss | ~36.9% | netzsch.com |
| Activation Energy | 20 ± 2 kcal/mole | ias.ac.in |
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. DTA provides information about physical and chemical changes, such as phase transitions and reactions. The thermal decomposition of this compound is an endothermic process, meaning it absorbs heat. This is observed as an endothermic peak on a DTA (or related Differential Scanning Calorimetry, DSC) curve. researchgate.netcapes.gov.br Studies using DTA have shown that the decomposition kinetics can be described by a first-order kinetic equation. capes.gov.br The characteristics of the DTA curve are influenced by experimental conditions like heating rate, particle size, and the sample holder. capes.gov.br
Elemental and Compositional Analysis
Wet chemistry methods remain fundamental for the precise quantification of the primary components and impurities in this compound.
The bicarbonate content of a sample is commonly determined by measuring its alkalinity through titration with a standardized strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). studylib.netpbworks.commantech-inc.com Alkalinity is a measure of a solution's capacity to neutralize acids and is attributed to hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and bicarbonate (HCO₃⁻) ions. mantech-inc.comuomus.edu.iq
The analysis involves a two-step titration using different pH indicators to distinguish between the different forms of alkalinity.
Phenolphthalein Alkalinity (P-alkalinity) : The sample is titrated to a pH of 8.3, the endpoint for phenolphthalein. This volume of titrant corresponds to all of the hydroxide and half of the carbonate present. hach.com
Total Alkalinity (T-alkalinity) : The titration is continued to a pH of approximately 4.5, using an indicator like bromocresol green or a mixed indicator. This total volume of titrant neutralizes all hydroxide, carbonate, and bicarbonate. pbworks.comhach.com
The concentrations of each species can then be calculated based on the relationship between the P-alkalinity and T-alkalinity values. mantech-inc.comhach.com For a pure this compound solution, the P-alkalinity would be zero. mantech-inc.com
| Condition | Hydroxide Alkalinity | Carbonate Alkalinity | Bicarbonate Alkalinity |
| P = 0 | 0 | 0 | T |
| 2P < T | 0 | 2P | T - 2P |
| 2P = T | 0 | 2P | 0 |
| 2P > T | 2P - T | 2(T - P) | 0 |
| P = T | T | 0 | 0 |
| P = Phenolphthalein alkalinity; T = Total alkalinity mantech-inc.com |
The determination of ammoniacal nitrogen, typically present as the ammonium ion (NH₄⁺), is a critical purity test for this compound, especially for pharmaceutical grades used in applications like hemodialysis. thermofisher.comcromlab-instruments.es The United States Pharmacopeia (USP) sets a limit for ammonia in sodium bicarbonate at 0.002%. thermofisher.com
While older methods relied on colorimetric assays, the modern standard for determining trace levels of ammonium is ion chromatography (IC). cromlab-instruments.esmetrohm.com This technique offers high sensitivity and specificity. The method typically involves:
Separation : A high-capacity cation-exchange column (e.g., Dionex IonPac CS16) is used to separate the ammonium ion from high concentrations of the sodium ion. thermofisher.comcromlab-instruments.es
Eluent : A methanesulfonic acid (MSA) eluent is commonly used. pragolab.cz
Detection : Suppressed conductivity detection provides a sensitive and stable baseline for quantifying the ammonium ion. thermofisher.compragolab.cz
The IC method is robust and can achieve a limit of detection low enough to ensure compliance with pharmacopeial standards. pragolab.cz
| IC Parameter | Typical Condition | Source |
| Column | Dionex IonPac CS16 (cation-exchange) | thermofisher.comcromlab-instruments.es |
| Eluent | Methanesulfonic acid (MSA) gradient | pragolab.cz |
| Flow Rate | 0.43 mL/min | pragolab.cz |
| Detection | Suppressed Conductivity | thermofisher.compragolab.cz |
| Column Temp. | 40 °C | pragolab.cz |
Microscopic and Imaging Techniques
Microscopic and imaging techniques are fundamental in characterizing the physical properties of chemical compounds. For this compound, these methods provide critical insights into its crystal structure, particle size, and surface topography, which are essential for its various industrial and pharmaceutical applications.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. nih.govnih.gov In the analysis of this compound, SEM reveals detailed information about the shape, size distribution, and surface texture of its crystalline particles.
Research findings from SEM studies indicate that this compound particles are often characterized by irregularly shaped lumps. researchgate.net These agglomerates can exhibit intraparticle pores, a feature that is beneficial for applications requiring high surface area and diffusion, such as flue gas desulfurization. researchgate.net The morphology can be influenced by the manufacturing process. For instance, SEM imaging has been used to assess this compound powders used in air abrasion applications, where a specific particle size, such as 50 µm, is required for optimal performance. researchgate.net The technique allows for a comparative analysis of the particles before and after use, revealing changes in their structure due to mechanical processes. researchgate.net
Table 6.5.1: Morphological Characteristics of this compound via SEM
| Characteristic | Description | Source(s) |
|---|---|---|
| Particle Shape | Irregularly shaped particles, often forming lumps or agglomerates. | researchgate.net |
| Surface Texture | Presence of intraparticle pores on the particle surface. | researchgate.net |
| Particle Size | Can be controlled; for example, powders with a particle size of 50 µm are used for air abrasion. | researchgate.net |
Field Emission Gun Scanning Electron Microscope (FEG-SEM) with EDS for Mineral Morphology
For even higher resolution imaging, Field Emission Gun Scanning Electron Microscopy (FEG-SEM) is employed. FEG-SEM utilizes a field emission gun as the electron source, which provides a much brighter and more coherent electron beam than the traditional thermionic emitters used in conventional SEMs. blue-scientific.comvaccoat.com This results in significantly improved image resolution, capable of achieving subnanometer to nanometer-scale detail, making it ideal for the in-depth analysis of mineral morphology. lucideon.commdpi.com The high performance of FEG-SEM at low acceleration voltages also makes it particularly suitable for imaging insulating and beam-sensitive materials. blue-scientific.com
When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), FEG-SEM becomes a powerful analytical tool for both imaging and elemental analysis. lucideon.com As the high-energy electron beam of the FEG-SEM interacts with the this compound sample, it generates characteristic X-rays from the elements present. The EDS detector collects these X-rays to determine the elemental composition of the specimen. mdpi.com For a pure sample of this compound (Nahcolite in its mineral form), the EDS analysis would confirm the presence of sodium (Na), carbon (C), and oxygen (O). Hydrogen is not typically detectable by standard EDS systems. This combined technique allows for the correlation of specific morphological features with their precise elemental makeup, which is invaluable for identifying impurities or characterizing composite materials.
Table 6.5.2: Expected Elemental Analysis of this compound via EDS
| Element | Symbol | Expected Presence | Notes |
|---|---|---|---|
| Sodium | Na | Yes | A primary constituent element of the compound. |
| Carbon | C | Yes | A primary constituent element of the compound. |
| Oxygen | O | Yes | A primary constituent element of the compound. |
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Quantum Mechanical Studies
Molecular modeling and quantum mechanics are employed to study the fundamental properties of sodium hydrogen bicarbonate and its constituent ions. These studies provide a detailed picture of bonding, charge distribution, and the energetics of chemical transformations.
Quantum mechanical calculations are crucial for understanding the electronic structure of the bicarbonate anion (HCO₃⁻), which dictates its chemical behavior. While sodium bicarbonate is an ionic compound, the bicarbonate ion itself features covalent bonds that can be analyzed using methods like Lewis theory and more advanced ab initio molecular orbital calculations. brainly.inquora.com
The bicarbonate ion consists of a central carbon atom bonded to three oxygen atoms, with a hydrogen atom attached to one of the oxygens. The total number of valence electrons for the HCO₃⁻ ion is 24. guidechem.com Its structure is resonance-stabilized, with the negative charge delocalized across the oxygen atoms. The molecular geometry around the carbon atom is trigonal planar, with O-C-O bond angles of approximately 120 degrees. guidechem.com
Ab initio molecular dynamics (AIMD) simulations have been used to study the hydration structure of the bicarbonate ion in liquid water. acs.org These studies show that the bicarbonate ion is strongly hydrated, coordinating with an average of 6.9 water molecules. acs.org Quantum mechanical charge field molecular dynamics (QMCF MD) simulations further reveal that the hydration shell is complex, with distinct structural and dynamical properties at each of the chemically different atoms (the carbonyl oxygen, the hydroxyl oxygen, and the hydrogen atom). nih.gov The way water molecules orient themselves within this hydration shell has been visualized and analyzed to understand the ion's interaction with its environment. nih.gov
Table 1: Calculated Properties of the Bicarbonate Ion (HCO₃⁻)
| Property | Value / Description | Source |
|---|---|---|
| Valence Electrons | 24 | guidechem.com |
| Molecular Geometry (around C) | Trigonal Planar | guidechem.com |
| Average Hydration Number (in water) | 6.9 water molecules | acs.org |
| Coordination Number (sum over atoms) | 6.6 | nih.gov |
Computational methods are used to map the reaction pathways and energy landscapes for reactions involving bicarbonate, such as its formation and decomposition. For instance, the formation of bicarbonate from carbon dioxide and a hydroxide (B78521) ion (CO₂ + OH⁻ → HCO₃⁻) has been studied extensively. acs.orgosti.gov
Using umbrella sampling techniques with energies corrected by high-level quantum calculations (MP2), the aqueous phase free energy difference for this reaction has been computed. acs.org Multi-level quantum mechanics/molecular dynamics simulations have elucidated the reaction profile, identifying the free energies of the transition state and the final bicarbonate product relative to the reactants. osti.gov These studies reveal that while hydroxide is a better nucleophile, the reaction can proceed through an initial attack by a water molecule, followed by deprotonation at the transition state. osti.gov The transition state occurs when the distance between the carbon of CO₂ and the oxygen of the attacking hydroxide is approximately 2.1 Å. osti.gov
The thermal decomposition of solid this compound is understood to be a process involving the rearrangement of bicarbonate ions. stackexchange.com The crystal structure consists of chains of hydrogen-bonded bicarbonate ions, which facilitates the proton transfer necessary for the decomposition to proceed. stackexchange.com
The conformation of the bicarbonate ion, particularly its interaction with surrounding solvent molecules, is critical to its behavior in solution. Ab initio quantum mechanical charge field (QMCF MD) simulations have been applied to study the hydrated bicarbonate ion in an aqueous solution. nih.gov These simulations show that it is essential to consider the hydration of the individual atoms of the ion separately to fully evaluate its structural properties. nih.gov The mean residence time of water molecules in the hydration shell classifies the bicarbonate ion as a "structure-breaking" ion, meaning it disrupts the typical hydrogen-bonding network of water. nih.gov However, a more detailed analysis of individual ion-water hydrogen bonds reveals a more complex behavior at the different coordination sites. nih.gov
Thermodynamic and Kinetic Simulations
Simulations of thermodynamic and kinetic properties provide quantitative predictions of the stability and reactivity of this compound under various conditions.
The thermal decomposition of this compound (2NaHCO₃ → Na₂CO₃ + H₂O + CO₂) is a key reaction that has been modeled computationally. stem.org.ukwikipedia.org Thermodynamic calculations based on the enthalpy and entropy values of the reactants and products have been used to determine the theoretical equilibrium constant for the decomposition at temperatures ranging from 25 to 155°C. researchgate.netnih.gov These theoretical values serve as a baseline for comparison with experimental data and are essential for optimizing industrial processes like CO₂ capture. researchgate.netnih.gov
Kinetic studies have used non-isothermal thermogravimetric analysis to investigate the decomposition process. researchgate.netncku.edu.tw The shrinking core model, with the chemical reaction as the rate-controlling step, has been shown to fit experimental data well in the temperature range of 380–450 K. stackexchange.comresearchgate.net Such analyses have determined key kinetic parameters for the decomposition reaction.
Table 2: Computationally and Experimentally Determined Kinetic Parameters for NaHCO₃ Decomposition
| Kinetic Parameter | Reported Value | Method/Conditions | Source |
|---|---|---|---|
| Activation Energy (Ea) | 20.5 kcal/mol (85.7 kJ/mol) | Shrinking core model; 225-350°F (380-450K) | researchgate.net |
| Activation Energy (Ea) | 25.3 kcal/mol (105.8 kJ/mol) | Non-isothermal TGA; 360-450 K | ncku.edu.tw |
| Pre-exponential Factor | 6.7 × 10¹² min⁻¹ | Non-isothermal TGA; First-order reaction | ncku.edu.tw |
| Reaction Order | First-order dependence on unreacted NaHCO₃ | Non-isothermal TGA | ncku.edu.tw |
Modeling the equilibria and speciation of bicarbonate in aqueous solutions is critical for applications ranging from CO₂ capture to physiological chemistry. osti.govplos.org Bicarbonate buffer solutions involve a complex set of reactions with disparate timescales, which can lead to numerical stiffness in simulations. osti.gov To address this, simplified models have been developed by reducing the full set of chemical reactions to a more manageable subset, allowing for efficient and accurate simulation of diffusion-reaction processes under practical conditions. osti.gov
Thermodynamic models have been developed for complex systems containing bicarbonate, such as CO₂-H₂O-NaCl-MgCO₃. mdpi.com These models use frameworks like the Pitzer model for activity coefficients to calculate phase equilibria and the molality of various aqueous species, including CO₃²⁻, HCO₃⁻, H⁺, OH⁻, and CO₂(aq). mdpi.com Such models are crucial for predicting mineral solubility and solution pH under a wide range of temperatures and pressures. mdpi.com Furthermore, comprehensive mixed-solvent electrolyte models combine excess Gibbs energy models with detailed speciation calculations to accurately represent thermodynamic properties like vapor-liquid and solid-liquid equilibria in multicomponent solutions. researchgate.net
Geochemical Modeling for Mineral Precipitation and Alteration
Geochemical modeling is a computational method used to simulate chemical reactions and transport processes in natural aqueous systems. For this compound, these models are crucial for understanding the formation and alteration of minerals like nahcolite (NaHCO₃) and trona (Na₃(CO₃)(HCO₃)·2H₂O) in geological settings such as evaporite deposits and soda lakes.
Researchers use specialized software, such as PHREEQC, which is based on thermodynamic equilibrium principles, to predict mineral precipitation sequences from evaporating brines. upenn.edu By defining the initial chemical composition of a brine, these models can calculate saturation indices (SI) for various minerals. The saturation index indicates whether a mineral is likely to precipitate (SI > 0) or dissolve (SI < 0). caltech.edu Modeling of brine evolution, for instance in soda lakes of the East African Rift Valley, has shown that nahcolite precipitation is favored in environments where bicarbonate concentration is high relative to carbonate. upenn.eduresearchgate.net
These simulations can track the hydrochemical evolution of brines as evaporation proceeds, predicting changes in pH and the concentration of various ions. researchgate.net For example, the precipitation of nahcolite and trona leads to a steep decline in HCO₃⁻ concentration, which in turn causes a sharp rise in pH. researchgate.net Such models have successfully reproduced the mineral assemblages and sequences observed in natural settings, confirming that evaporation and mineral precipitation are primary drivers in the formation of hyperalkaline and saline brines. nih.gov
Key Research Findings from Geochemical Modeling:
| Parameter Modeled | Finding | Significance |
| Mineral Stability | The stability fields of nahcolite and trona are dependent on temperature and the partial pressure of atmospheric CO₂ (pCO₂). nih.gov | Allows for the use of nahcolite deposits in geological formations to estimate paleo-atmospheric CO₂ levels. nih.gov |
| Precipitation Sequence | In simulated evaporation of soda lake brines, models predict the initial precipitation of minerals like calcite and magnesite, followed by nahcolite and trona as ion concentrations increase. researchgate.net | Helps in understanding the formation of layered evaporite deposits and the economic potential of mineral resources. upenn.edu |
| Hydrochemical Evolution | The precipitation of bicarbonate-containing minerals significantly alters the pH and ionic composition of the residual brine. researchgate.net | Explains the formation of unique, hyperalkaline geological environments. nih.gov |
| Water-Rock Interaction | Mass balance modeling demonstrates that Na-HCO₃ type groundwater can evolve from the dissolution of silicate (B1173343) minerals and concurrent ion exchange processes. sid.ir | Provides insights into the origins of groundwater chemistry in specific aquifer systems. sid.ir |
Development of In Silico Frameworks for Material Design
In silico frameworks, which involve computer-based simulations, are increasingly used to design and optimize materials with specific properties. While the application of these frameworks to this compound is an emerging field, several computational approaches have been employed to understand its fundamental material characteristics. These studies are foundational for designing new functional materials that incorporate or modify this compound.
Density Functional Theory (DFT) has been used to investigate the electronic, structural, and thermodynamic properties of alkali metal bicarbonates, including NaHCO₃. nih.govunt.edu DFT is a quantum mechanical modeling method used to examine the electronic structure of many-body systems. wikipedia.org Such studies provide calculated bulk properties that are in good agreement with experimental measurements and offer predictions for properties that have not been measured. unt.edu For instance, DFT calculations have elucidated the hydrogen bonding in the NaHCO₃ crystal, showing that HCO₃⁻ groups form an infinite chain structure, a key detail for understanding its structural stability and behavior. nih.gov
Molecular Dynamics (MD) simulations offer another avenue for material design by modeling the interactions between molecules over time. MD has been used to explore the effect of additives on the crystallization of this compound. A study on hydrolytic polymaleic anhydride (HPMA) showed that this additive molecule inhibits nucleation and alters the crystal morphology from needle-like to flake-like. researchgate.net The simulations revealed that the binding energy between HPMA and the NaHCO₃ crystal surfaces, dominated by electrostatic interactions, is responsible for this modification. researchgate.net Such insights are critical for controlling crystal size and shape in industrial production, which impacts filtration and drying operations.
Computational Fluid Dynamics (CFD) has also been applied to simulate and optimize the industrial production of this compound in bubble columns. ut.ac.irdoaj.org These models help in understanding how operational parameters like gas flow rate and column geometry affect reaction kinetics and crystal size distribution, enabling the design of more efficient and environmentally friendly production processes. sid.irut.ac.irresearchgate.net
Application in Biomechanical and Biochemical System Simulations
Computational simulations are invaluable for understanding the complex role of this compound in biological systems, particularly its function as a primary pH buffer.
Mathematical models have been developed to simulate acid-base physiology, where the bicarbonate buffer system is of central importance. nih.gov The Henderson-Hasselbalch equation is a cornerstone of these models, describing the relationship between pH, bicarbonate concentration (HCO₃⁻), and the partial pressure of carbon dioxide (pCO₂). nih.gov Simulations based on this relationship are used to understand how the respiratory and renal systems regulate blood pH by controlling pCO₂ and HCO₃⁻ levels, respectively. nih.gov These models can simulate physiological responses to conditions like exercise, where lactic acid production is buffered by bicarbonate. aps.org
Molecular dynamics (MD) simulations are also employed to study the transport of bicarbonate ions across cell membranes at an atomic level. These simulations provide insights into the mechanisms of bicarbonate transporter proteins, which are crucial for pH regulation and ion homeostasis in all living organisms. For example, MD simulations have been used to elucidate the structural rearrangements involved in the substrate transport process of the cyanobacterial bicarbonate transporter BicA and to identify substrate binding sites in human SLC4 transporters like NBCe1. nsf.govnih.gov
Computational Fluid Dynamics (CFD) is another powerful tool used to simulate fluid flow in biological and biomedical contexts. mdpi.com While not always directly modeling bicarbonate chemistry, CFD is essential for designing and evaluating medical devices where blood chemistry is critical, such as in ventricular assist devices or blood pumps. nih.gov In these simulations, maintaining physiological pH, buffered by the bicarbonate system, is a critical boundary condition for accurately predicting outcomes like hemolysis (red blood cell damage), which is highly sensitive to pH changes.
| Simulation Type | System Studied | Key Insights from Modeling |
| Mathematical Modeling | Blood pH regulation | Quantifies the relationship between pCO₂, HCO₃⁻, and pH; simulates the body's response to acid-base disturbances. nih.govaps.org |
| Molecular Dynamics (MD) | Bicarbonate transporter proteins (e.g., BicA, SLC4) | Elucidates conformational changes during ion transport; identifies key amino acid residues involved in substrate binding. nsf.govnih.gov |
| Quantum Mechanics/Molecular Dynamics (QM/MM) | Bicarbonate formation in solution | Provides a detailed understanding of the reaction dynamics and energetics of CO₂ hydration to form bicarbonate. osti.gov |
| Computational Fluid Dynamics (CFD) | Industrial bubble columns for NaHCO₃ production | Optimizes operational parameters to control crystal size and maximize yield. ut.ac.irdoaj.org |
Q & A
Basic Research Questions
Q. How can the purity and concentration of sodium bicarbonate be determined in laboratory settings?
- Methodological Answer : Purity analysis typically involves titration with a standardized acid (e.g., HCl) using phenolphthalein or methyl orange indicators to detect endpoints . For precise quantification, thermogravimetric analysis (TGA) measures mass loss during decomposition (NaHCO₃ → Na₂CO₃ + CO₂ + H₂O at 270°C) . Advanced techniques like ion chromatography or FTIR spectroscopy are recommended for detecting trace impurities .
Q. What experimental protocols ensure controlled decomposition of NaHCO₃ in thermal studies?
- Methodological Answer : Use inert atmospheres (e.g., nitrogen) to prevent side reactions during heating. Monitor decomposition kinetics via differential scanning calorimetry (DSC) or isothermal gravimetric analysis. Pre-dry samples at 100°C to remove adsorbed water, which can skew mass-loss calculations .
Q. How does NaHCO₃ function as a buffering agent in biochemical assays?
- Methodological Answer : In CO₂-dependent systems (e.g., cell culture media), NaHCO₃ maintains pH via equilibration with atmospheric CO₂. For closed systems, prepare bicarbonate buffers with calculated ratios of NaHCO₃ and CO₂-saturated water. Validate pH stability using a blood gas analyzer for physiological studies .
Advanced Research Questions
Q. What mechanisms underlie NaHCO₃'s role in renal and hepatic pH regulation?
- Methodological Answer : In renal tubules, NaHCO₃ reabsorption involves sodium-coupled bicarbonate transporters (NCBTs) like NBCe1. Study these using electrophysiological patch-clamp techniques in transfected HEK293 cells or isolated renal tubules . For hepatic metabolism, employ ¹³C-labeled NaHCO₃ to trace incorporation into urea via mass spectrometry .
Q. How do contradictory findings on NaHCO₃'s efficacy in treating metabolic acidosis arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from variability in patient hydration status, renal function, or co-administered drugs. Controlled trials should stratify participants by baseline creatinine clearance (e.g., Cockcroft-Gault equation) and monitor serum electrolytes hourly . Preclinical models (e.g., acid-loaded rats) can isolate NaHCO₃-specific effects .
Q. What experimental designs optimize NaHCO₃'s use in enhancing photosynthetic rates in plant studies?
- Methodological Answer : Dissolve NaHCO₃ in water to release CO₂ for RuBisCO activation. Use leaf disk assays with vacuum-infiltration to standardize bicarbonate delivery. Control light intensity (≥1,000 µmol/m²/s) and temperature (25°C) to minimize confounding variables. Measure O₂ evolution via Clark-type electrodes .
Q. How does NaHCO₃ influence ketogenesis in diabetic models, and what methodological controls are essential?
- Methodological Answer : In diabetic ketoacidosis (DKA) models, NaHCO₃ paradoxically increases acetoacetate (AcAc) by shifting hepatic redox states. Use in situ liver perfusion systems with controlled bicarbonate gradients and monitor ketone ratios (3-OHB/AcAc) via enzymatic assays .
Data Contradiction and Validation
Q. Why do studies report conflicting outcomes on NaHCO₃'s nephroprotective effects during contrast imaging?
- Methodological Answer : Discrepancies arise from differences in hydration protocols (e.g., bolus vs. continuous infusion) and baseline renal function. Meta-analyses recommend standardized hydration (3 mL/kg/hr NaHCO₃ pre-contrast + 1 mL/kg/hr post-contrast) and exclusion of patients with eGFR <30 mL/min .
Q. How can researchers address variability in NaHCO₃'s reactivity in inorganic synthesis?
- Methodological Answer : Characterize crystallinity via X-ray diffraction (XRD), as amorphous NaHCO₃ reacts faster than crystalline forms. Pre-sieve particles to ≤50 µm for consistent surface area. Use anhydrous solvents (e.g., DMF) to prevent premature decomposition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
